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1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Documentation Hub

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  • Product: 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
  • CAS: 1340349-54-3

Core Science & Biosynthesis

Foundational

Whitepaper: A Strategic Guide to Identifying and Validating the Biological Targets of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Executive Summary The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one presents a compelli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one presents a compelling case for investigation, integrating two structurally significant pharmacophores: a 3-aminoazetidine ring and a cyclopropyl ketone moiety. The azetidine scaffold is a valued component in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] Concurrently, the cyclopropyl ketone group is a known reactive moiety capable of interacting with enzyme active sites, potentially acting as a covalent inhibitor.[4] This whitepaper provides a comprehensive technical guide for researchers and drug development professionals, outlining a strategic, multi-pronged approach to elucidate the biological targets of this promising, yet uncharacterized, molecule. We will delve into the rationale behind selecting potential target classes, provide detailed experimental protocols for target identification and validation, and offer insights into the interpretation of potential outcomes.

Structural Rationale for Target Exploration

The unique combination of the 3-aminoazetidine and cyclopropyl ketone motifs in 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one suggests several plausible biological interactions.

  • The 3-Aminoazetidine Scaffold: This four-membered saturated heterocycle is increasingly utilized as a bioisosteric replacement for more common rings like piperidines and pyrrolidines.[2] Its rigid structure can pre-organize substituents in a defined spatial orientation, potentially leading to higher binding affinity with biological targets.[3] Notably, derivatives of 3-aminoazetidine have been explored as triple reuptake inhibitors targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] Furthermore, 3-aminoazetidin-2-one derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase.[6]

  • The Cyclopropyl Ketone Moiety: The inherent ring strain of the cyclopropane ring makes it a latent electrophile.[7] This feature is particularly relevant in the context of enzyme inhibition. Cyclopropyl ketones can mimic the tetrahedral intermediate of peptide bond hydrolysis, making them potential inhibitors of proteases.[4] The electrophilicity of the ketone, enhanced by the adjacent strained ring, can lead to covalent modification of nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.

This structural analysis forms the basis of our proposed target identification strategy, focusing on hydrolases, monoamine transporters, and kinases as primary areas of investigation.

Prioritized Target Classes and Experimental Validation

Target Class 1: Hydrolases (Cysteine/Serine Proteases and Amidases)

Rationale: The cyclopropyl ketone functionality is a key alert for potential interaction with hydrolases. The mechanism may involve nucleophilic attack by an active site cysteine or serine residue on the carbonyl carbon, leading to a stable covalent adduct.

Experimental Approach: A Tiered Screening Cascade

  • Broad Panel Screening: Initial screening against a commercially available panel of recombinant human proteases (e.g., cysteine proteases like caspases and cathepsins; serine proteases like trypsin, chymotrypsin, and elastase) and other relevant hydrolases like NAAA is recommended.

  • IC50 Determination: For any initial "hits" identified, concentration-response curves should be generated to determine the half-maximal inhibitory concentration (IC50).

Detailed Protocol: Fluorogenic Hydrolase Activity Assay

StepProcedureRationale
1 Reagent Preparation Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4). Prepare serial dilutions of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in DMSO.
2 Enzyme Incubation In a 384-well plate, add the test compound dilutions and the specific hydrolase. Incubate for 30 minutes at room temperature.
3 Substrate Addition Add a fluorogenic substrate specific for the enzyme being tested (e.g., a peptide-AMC conjugate).
4 Kinetic Reading Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths.
5 Data Analysis Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Experimental Workflow

Hydrolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound C Dispense Compound and Enzyme to Plate A->C B Prepare Assay Buffer and Enzyme Solution B->C D Pre-incubation (30 min) C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Caption: Workflow for a fluorogenic hydrolase inhibition assay.

Target Class 2: Monoamine Transporters (SERT, NET, DAT)

Rationale: The 3-aminoazetidine core is a known scaffold for triple reuptake inhibitors.[5] It is plausible that 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one could exhibit similar activity.

Experimental Approach: Neurotransmitter Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter.

Detailed Protocol: Radioligand Uptake Assay

StepProcedureRationale
1 Cell Culture Culture HEK293 cells stably expressing human SERT, NET, or DAT. Plate cells in a 96-well plate and grow to confluence.
2 Compound Incubation Wash cells with uptake buffer. Add serial dilutions of the test compound or a known inhibitor (e.g., fluoxetine for SERT) and incubate for 15-20 minutes at 37°C.
3 Radioligand Addition Add a mixture of a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT) and unlabeled neurotransmitter. Incubate for a short period (e.g., 10 minutes).
4 Uptake Termination Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
5 Cell Lysis & Scintillation Counting Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
6 Data Analysis Determine the percent inhibition of uptake at each compound concentration relative to controls. Calculate the IC50 value.

Visualization of Signaling Pathway

Monoamine_Transporter_Inhibition cluster_membrane Synaptic Cleft & Presynaptic Neuron NT Neurotransmitter (e.g., Serotonin) Transporter Monoamine Transporter (e.g., SERT) NT->Transporter Uptake Vesicle Synaptic Vesicle Transporter->Vesicle Re-packaging Compound 1-(3-Aminoazetidin-1-yl) -2-cyclopropylethan-1-one Compound->Transporter Inhibition

Caption: Inhibition of monoamine transporter reuptake.

Target Class 3: Protein Kinases

Rationale: While less directly suggested by the core structure, the use of cyclopropyl groups in some kinase inhibitor designs warrants exploratory screening.[8][9] Kinases are a large and therapeutically important class of enzymes, making a broad kinase panel screen a valuable exercise.

Experimental Approach: Kinase Panel Screening

A commercially available kinase panel (e.g., using a radiometric or fluorescence-based assay format) can efficiently screen the compound against hundreds of kinases.

Detailed Protocol: In Vitro Kinase Assay (Generic)

StepProcedureRationale
1 Reaction Setup In a multi-well plate, combine the kinase, a specific peptide or protein substrate, and the test compound in kinase assay buffer.
2 Initiate Reaction Add ATP (for radiometric assays, [γ-33P]ATP is used) to initiate the phosphorylation reaction. Incubate at 30°C for a specified time.
3 Stop Reaction Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
4 Measure Activity For radiometric assays, spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity. For fluorescence assays, measure the change in fluorescence intensity or polarization.
5 Data Analysis Calculate the percent inhibition of kinase activity for each kinase at the tested concentration.

Unbiased Target Deconvolution: Chemical Proteomics

To identify targets without a priori assumptions, activity-based protein profiling (ABPP) is a powerful strategy. This approach uses chemical probes to identify protein targets in complex biological systems.

Workflow:

  • Probe Synthesis: Synthesize a derivative of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one that incorporates a reporter tag (e.g., an alkyne or azide for click chemistry) without significantly altering its biological activity.

  • Cell/Lysate Labeling: Incubate the probe with intact cells or cell lysates. The reactive cyclopropyl ketone moiety will covalently bind to its targets.

  • Reporter Tag Conjugation: Lyse the cells (if labeled intact) and use click chemistry to attach a fluorescent dye or biotin to the probe-labeled proteins.

  • Target Identification:

    • Gel-based ABPP: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins.[2]

    • Mass Spectrometry-based ABPP: Use the biotin tag to enrich the probe-labeled proteins, followed by on-bead digestion and identification of the proteins by LC-MS/MS.

Visualization of ABPP Workflow

ABPP_Workflow A Synthesize Alkyne-tagged Probe Derivative B Incubate Probe with Cell Lysate A->B C Covalent Labeling of Target Proteins B->C D Click Chemistry with Azide-Biotin Tag C->D E Streptavidin Enrichment of Labeled Proteins D->E F On-bead Digestion to Peptides E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Workflow for activity-based protein profiling (ABPP).

Conclusion and Future Directions

The compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one stands at the intersection of established pharmacophores, offering a rich landscape for target discovery. The systematic approach outlined in this whitepaper, beginning with hypothesis-driven screening against high-probability target classes and culminating in unbiased chemical proteomics, provides a robust framework for elucidating its mechanism of action. Successful identification of a specific, high-affinity target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent. The insights gained from these studies will not only define the future of this particular compound but also contribute to the broader understanding of how these valuable chemical motifs can be harnessed in drug design.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link][2][5]

  • Gontcharov, A. V., & Paradisi, F. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(15), 9636–9643. [Link][4]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1163. [Link][10]

  • Kananovich, D. G., & Prytys, D. S. (2021). Azetidines in Medicinal Chemistry: A Review. Pharmaceutical Chemistry Journal, 55, 319–335. [Link][1]

  • Bauer, M. R., et al. (2021). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 143(24), 9213–9222. [Link][2]

  • Auclair, K., & Vederas, J. C. (2010). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Topics in Current Chemistry, 290, 1–45. [Link][7]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5530. [Link][8]

  • Gentry, E. C., et al. (2018). Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Journal of the American Chemical Society, 140(42), 13867–13876. [Link][11]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5530. [Link][9]

  • Fiasella, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602–1614. [Link][6]

Sources

Exploratory

A Technical Guide to 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one: A Novel Building Block for Drug Discovery

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the chemical scaffold 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. It addresses its current commercial ava...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical scaffold 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. It addresses its current commercial availability, explores closely related and available chemical analogs, and presents a robust, scientifically-grounded protocol for its synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging novel, three-dimensional chemical motifs to access new areas of chemical space.

Executive Summary: An Underexplored Scaffold

The molecule 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one merges two highly sought-after structural features in modern medicinal chemistry: the strained, sp³-rich azetidine ring and the metabolically stable cyclopropyl group. Azetidines are valuable isosteres for larger rings and provide unique exit vectors for molecular elaboration, while cyclopropyl groups are known to enhance potency and improve pharmacokinetic properties.[1] The combination in the target molecule presents a desirable building block with a primary amine for derivatization, making it a potentially valuable intermediate for creating diverse compound libraries.[2]

A thorough market survey indicates that 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is not a commercially available, off-the-shelf compound. Its novelty necessitates a custom synthesis approach for any research or development program. This guide provides the foundational knowledge for such an endeavor.

Commercial Landscape: Analysis of Available Analogs

While the target compound is unavailable, several structural analogs can be procured from chemical suppliers. These compounds, while different, confirm the accessibility of key substructures and can serve as alternative starting points or reference compounds in a research context.

Compound NameStructureCAS NumberKey Difference from Target
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride1956325-48-6Missing the methylene (-CH₂) linker between the carbonyl and cyclopropyl groups.
1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one1250613-48-9Features a six-membered piperidine ring instead of a four-membered azetidine ring.[3]
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one1339531-06-4Contains a cyclopentyl group instead of a cyclopropyl group.[4]

Note: Structures are illustrative. Please refer to supplier documentation for definitive structural information.

Proposed Synthesis Pathway: A Chemist's Guide to Assembly

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one requires a strategic approach to manage the reactivity of the two amine groups in the 3-aminoazetidine core. The exocyclic primary amine at the C3 position is more nucleophilic than the endocyclic secondary amine at the N1 position. Therefore, a direct acylation of 3-aminoazetidine would likely result in the undesired isomer.

Our proposed pathway employs a protecting group strategy to ensure the correct regioselectivity of the acylation reaction.

G cluster_0 Part 1: Acylating Agent Preparation cluster_1 Part 2: Selective Acylation & Deprotection CPA Cyclopropylacetic Acid (Commercially Available) SOCl2 Thionyl Chloride (SOCl₂) CPA->SOCl2 Reflux CPAC Cyclopropylacetyl Chloride SOCl2->CPAC Coupling Amide Coupling CPAC->Coupling CPAC->Coupling Use in Part 2 Boc3AA tert-butyl (azetidin-3-yl)carbamate (Boc-protected amine at C3) Boc3AA->Coupling ProtectedInt Protected Intermediate Coupling->ProtectedInt Deprotection Acidic Deprotection (e.g., TFA) ProtectedInt->Deprotection Target Target Molecule 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Deprotection->Target

Caption: Proposed synthetic workflow for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Detailed Experimental Protocols

Part 1: Preparation of Cyclopropylacetyl Chloride

This initial step activates the commercially available carboxylic acid for amide coupling.

  • Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with the secondary amine of the azetidine ring. Conversion to the highly reactive acyl chloride is a standard and efficient activation method. Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropylacetic acid (1.0 eq).[3][5][6]

    • Carefully add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then gently reflux for 2-3 hours, monitoring for the cessation of gas evolution.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude cyclopropylacetyl chloride is often used directly in the next step without further purification.[7]

Part 2: Selective N-Acylation and Deprotection

This is the core of the synthesis, where the two key fragments are joined with the correct orientation.

  • Rationale: To achieve acylation on the N1 ring nitrogen, the more reactive C3 primary amine must be masked. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the acylation conditions but can be cleanly removed under acidic conditions that typically do not affect the newly formed amide bond.

  • Procedure:

    • Amide Coupling:

      • Dissolve tert-butyl (azetidin-3-yl)carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of crude cyclopropylacetyl chloride (~1.1 eq) in DCM to the cooled mixture.

      • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

      • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude protected intermediate by silica gel chromatography.

    • Boc Deprotection:

      • Dissolve the purified protected intermediate in DCM.

      • Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) and stir at room temperature for 1-2 hours.

      • Monitor the removal of the Boc group by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

      • The resulting product, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, can be purified by recrystallization, precipitation, or preparative HPLC to yield the final compound, often as a TFA salt.

Application in Drug Discovery & Medicinal Chemistry

The synthesized 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is a versatile scaffold for the generation of novel chemical entities. The primary amine at the C3 position serves as a key handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

G cluster_0 Derivatization Chemistry cluster_1 Diverse Library of Final Compounds BuildingBlock Synthesized Building Block (Target Molecule) Amidation Amidation (R-COCl) BuildingBlock->Amidation Sulfonylation Sulfonylation (R-SO₂Cl) BuildingBlock->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) BuildingBlock->ReductiveAmination Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine Derivatives ReductiveAmination->SecondaryAmine

Caption: Logical workflow for using the target molecule as a scaffold in a drug discovery program.

By reacting the C3-amino group, chemists can readily introduce a wide variety of functional groups ("R-groups") to probe interactions with biological targets. This approach is fundamental to lead optimization campaigns, where modifications are made to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The rigid, three-dimensional nature of the azetidine-cyclopropyl core provides a well-defined orientation for these appended R-groups, which can be advantageous for achieving high-affinity binding to protein targets.

Conclusion

While not directly available from commercial sources, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one represents a valuable and synthetically accessible building block for advanced chemical research. The strategic, multi-step synthesis outlined in this guide, which leverages a key protecting group strategy, provides a clear and actionable path for its preparation. The resulting compound is primed for use in diversity-oriented synthesis, offering a unique scaffold to fuel the discovery of next-generation therapeutics.

References

  • BLD Pharm. 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one.
  • Matrix Scientific. (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride.
  • ChemScene. 1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one.
  • Chem-Impex. Cyclopropylacetic acid. Available at: [Link] [Accessed March 10, 2026].

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. PMC. Available at: [Link] [Accessed March 10, 2026].

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Available at: [Link] [Accessed March 10, 2026].

  • Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Google Patents.
  • Synthesis of azetidine derivatives. Google Patents.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link] [Accessed March 10, 2026].

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. Available at: [Link] [Accessed March 10, 2026].

  • ChemSrc. Cyclopropylacetyl chloride | CAS#:54322-65-5. Available at: [Link] [Accessed March 10, 2026].

  • PubChem. 2-Cyclopropylacetyl chloride. Available at: [Link] [Accessed March 10, 2026].

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available at: [Link] [Accessed March 10, 2026].

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Application Note: High-Yield Synthesis and Isolation of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Isolation of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one, a highly versatile pharmacophore utilized in the development of kinase inhibitors [1], histone deacetylase (HDAC) inhibitors [2], and TLR7/8 antagonists [3].

Scientific Rationale & Reaction Design

The target molecule, 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one, consists of a strained azetidine ring coupled to a cyclopropylmethyl moiety via an amide bond. The synthesis is executed in two highly controlled phases:

  • Amide Coupling (Active Ester Generation): The reaction utilizes 2-cyclopropylacetic acid and tert-butyl azetidin-3-ylcarbamate. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard EDC/HOBt. Causality: The secondary nitrogen of the azetidine ring is sterically hindered and exhibits reduced nucleophilicity due to ring strain. HATU generates a highly reactive HOAt-ester intermediate, driving the acylation to completion at room temperature while suppressing potential ring-opening side reactions. DIPEA (Diisopropylethylamine) is selected as the base because its steric bulk prevents it from reacting with the active ester (avoiding amidine byproducts).

  • Boc-Deprotection & Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). Causality: TFA deprotection yields a hygroscopic trifluoroacetate salt that often requires tedious ion-exchange chromatography before use in biological assays (due to TFA toxicity in cell cultures). HCl in dioxane cleanly cleaves the Boc group and allows the resulting hydrochloride salt to precipitate directly out of the dichloromethane (DCM) solvent, enabling isolation via simple filtration.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 2-Cyclopropylacetic Acid (Carboxylic Acid Donor) Step1 Step 1: Amide Coupling HATU, DIPEA, DMF 0 °C to RT, 4 h SM1->Step1 SM2 tert-Butyl azetidin-3-ylcarbamate (Amine Acceptor) SM2->Step1 Int Intermediate: tert-Butyl (1-(2-cyclopropylacetyl) azetidin-3-yl)carbamate Step1->Int  Aqueous Workup  >90% Yield Step2 Step 2: Boc-Deprotection 4M HCl in Dioxane DCM, RT, 2 h Int->Step2 Prod Target Molecule: 1-(3-Aminoazetidin-1-yl)-2- cyclopropylethan-1-one Hydrochloride Step2->Prod  Precipitation  Quantitative

Figure 1: Two-step synthetic workflow for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Quantitative Stoichiometry

Table 1: Phase 1 - Amide Coupling
ReagentMW ( g/mol )EquivalentsAmountRole
2-Cyclopropylacetic acid100.121.001.00 g (10.0 mmol)Electrophile
tert-Butyl azetidin-3-ylcarbamate172.231.051.81 g (10.5 mmol)Nucleophile
HATU380.231.204.56 g (12.0 mmol)Coupling Agent
DIPEA (d = 0.742 g/mL)129.243.005.23 mL (30.0 mmol)Non-nucleophilic Base
N,N-Dimethylformamide (DMF)N/AN/A50 mL (0.2 M)Polar Aprotic Solvent
Table 2: Phase 2 - Boc Deprotection
ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate (from Phase 1)254.331.00~2.29 g (9.0 mmol)Substrate
4M HCl in 1,4-Dioxane36.4610.022.5 mL (90.0 mmol)Acidic Cleavage Agent
Dichloromethane (DCM)N/AN/A20 mLCo-solvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-Butyl (1-(2-cyclopropylacetyl)azetidin-3-yl)carbamate
  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).

  • Activation: Dissolve 2-cyclopropylacetic acid (1.00 g, 10.0 mmol) in anhydrous DMF (50 mL). Add DIPEA (5.23 mL, 30.0 mmol) and cool the mixture to 0 °C using an ice-water bath. Add HATU (4.56 g, 12.0 mmol) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to allow the HOAt-active ester to fully form.

  • Coupling: Add tert-butyl azetidin-3-ylcarbamate (1.81 g, 10.5 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Workup (Pro-Tip): Dilute the reaction mixture with Ethyl Acetate (150 mL). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize and remove HOAt/unreacted acid.

    • 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF is highly miscible in both water and organic solvents. The high ionic strength of the LiCl solution selectively forces DMF out of the Ethyl Acetate layer, preventing DMF contamination in the final product.

    • Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil/solid. (Expected yield: >90%).

Phase 2: Synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Hydrochloride
  • Solvation: Dissolve the crude intermediate (~2.29 g, 9.0 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (22.5 mL, 90.0 mmol) at room temperature. Caution: Gas evolution (CO 2​ and isobutylene) will occur.

  • Precipitation: Stir the mixture vigorously for 2 hours. As the Boc group is cleaved, the resulting highly polar hydrochloride salt will become insoluble in the DCM/dioxane mixture and precipitate as a white solid.

  • Collection: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with cold DCM (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the white solid in vacuo at 40 °C for 4 hours to yield the final hydrochloride salt.

Self-Validating Systems & Analytical Characterization

To ensure trustworthiness and protocol adherence, the following In-Process Controls (IPCs) and analytical validations must be met:

  • Phase 1 IPC (LC-MS): Quench a 5 µL aliquot of the reaction in 100 µL of 1:1 MeCN/H 2​ O.

    • Validation: Disappearance of the starting amine mass. Appearance of the intermediate mass: Exact Mass 254.16; Expected [M+H] + = 255.2 m/z .

  • Phase 2 IPC (TLC & Ninhydrin Stain): Run a TLC using 10% MeOH in DCM.

    • Validation: The intermediate will migrate (R f​ ≈ 0.6) and is UV inactive but stains faintly with KMnO 4​ . The deprotected product will remain at the baseline (R f​ = 0.0) due to its ionic nature and will stain bright purple when heated with Ninhydrin solution (confirming the presence of a primary amine).

  • Final Product Characterization:

    • LC-MS: Exact Mass of free base 154.11; Expected [M+H] + = 155.1 m/z .

    • 1 H-NMR (400 MHz, DMSO-d 6​ ): Look for the diagnostic cyclopropyl multiplet at ~0.15-0.50 ppm (4H) and ~0.90 ppm (1H). The azetidine protons will appear as distinct, complex multiplets between 3.80-4.50 ppm (4H) due to the restricted rotation of the amide bond (rotamers). The primary amine salt will present as a broad singlet integrating to 3H at ~8.50 ppm (-NH 3+​ ).

References

  • Source: Google Patents (AU2013218743A1)
  • Source: Google Patents (US11572368B2)
  • Source: Google Patents (WO2017106607A1)
Application

Application Notes & Protocols for Developing a Cell-Based Assay with 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Abstract This technical guide provides a comprehensive framework for the development of a robust cell-based assay to characterize the biological activity of the novel compound, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development of a robust cell-based assay to characterize the biological activity of the novel compound, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. Recognizing the structural motifs common to a class of therapeutic agents, we hypothesize its mechanism of action and outline a multi-step strategy for assay development, validation, and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the cellular function of this and structurally related small molecules.

Introduction and Rationale

The azetidine ring is a four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry.[1] Its unique structural rigidity and physicochemical properties can confer improved metabolic stability, solubility, and receptor selectivity to drug candidates.[1][2] Several FDA-approved drugs incorporate azetidine motifs, highlighting their therapeutic importance across various diseases.[2] The subject of this guide, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, features this key heterocycle.

Based on a structural analysis, the compound shares key features with known Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as the amino-heterocycle which can interact with the catalytic site of the enzyme. DPP-4 (also known as CD26) is a serine protease that plays a pivotal role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, a validated therapeutic strategy for type 2 diabetes.[5][6][7]

Therefore, we hypothesize that 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one acts as a DPP-4 inhibitor. This application note will detail the development of a cell-based assay to test this hypothesis, providing a more physiologically relevant system than traditional biochemical assays.[8]

The Incretin Signaling Pathway and DPP-4 Inhibition

Understanding the underlying biology is critical for robust assay design. The incretin pathway is a primary regulator of blood glucose. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] DPP-4, which is expressed on the surface of various cell types including intestinal and endothelial cells, rapidly cleaves and inactivates these incretins.[3] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, amplifying their beneficial effects on glycemic control.[4][9]

Incretin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Gut_Cells L/K Cells Food->Gut_Cells Stimulates GLP1_GIP Active GLP-1 & GIP Gut_Cells->GLP1_GIP Release Beta_Cells β-Cells Insulin Insulin Secretion Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Secretion Alpha_Cells->Glucagon GLP1_GIP->Beta_Cells Stimulates (+) GLP1_GIP->Alpha_Cells Inhibits (-) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degradation Test_Compound 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one Test_Compound->DPP4 Inhibits (-) Validation_Strategy Primary Pillar 1: Primary Screen Cell-Based DPP-4 Activity Assay Hit Active Hit (DPP-4 Inhibition) Primary->Hit Identifies Orthogonal Pillar 2: Orthogonal Assay GLP-1 Secretion Assay Validated_Hit Validated Hit (Non-toxic, MoA Confirmed) Orthogonal->Validated_Hit Confirms MoA Counterscreen Pillar 3: Counterscreen Cell Viability Assay Counterscreen->Validated_Hit Rules out cytotoxicity Hit->Orthogonal Test in Hit->Counterscreen Test in

Caption: Logical workflow for hit validation using a three-pillar assay strategy.

Pillar 1: Primary Cell-Based DPP-4 Inhibition Assay

This primary assay directly measures the inhibition of cell-surface DPP-4 activity. We will utilize a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent signal. A reduction in fluorescence in the presence of the test compound indicates enzymatic inhibition.

Rationale for Cell Line Selection: Caco-2 cells, a human colorectal adenocarcinoma line, are an excellent model as they endogenously express high levels of DPP-4 on their surface, mimicking the physiological location of the enzyme in the intestine. [4] Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere and form a monolayer overnight (18-24 hours).

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer (e.g., HBSS or PBS). Include a known DPP-4 inhibitor (e.g., Alogliptin) as a positive control. [3]4. Compound Treatment: Remove culture medium from the cells and wash once with assay buffer. Add 50 µL of the diluted compound or control to the respective wells. Include "vehicle only" (DMSO) and "no enzyme" (buffer only) controls. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare the DPP-4 substrate solution. A common choice is Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). [10][11]Add 50 µL of the substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near its Km for cellular DPP-4.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. [10]7. Data Analysis: Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well. Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity). Plot the normalized percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Assay_Workflow A 1. Seed Caco-2 Cells (5x10⁴ cells/well in 96-well plate) B 2. Incubate Overnight (Allow cell adherence) A->B D 4. Treat Cells (Add compound dilutions, incubate 30 min) B->D C 3. Prepare Compound Dilutions (Test compound, positive control, vehicle) C->D E 5. Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) D->E F 6. Measure Fluorescence (Ex: 360nm, Em: 460nm) E->F G 7. Analyze Data (Calculate % Inhibition, determine IC₅₀) F->G

Caption: Experimental workflow for the primary cell-based DPP-4 inhibition assay.

Pillar 2: Orthogonal GLP-1 Secretion Assay

This assay confirms the mechanism of action by measuring a downstream physiological consequence of DPP-4 inhibition. While not a direct measure of inhibition, a compound that effectively inhibits DPP-4 should increase the amount of detectable, active GLP-1 secreted from enteroendocrine cells.

Rationale for Cell Line Selection: NCI-H716 cells are a human enteroendocrine cell line that is a well-established model for studying GLP-1 secretion.

Protocol:

  • Cell Culture: Culture NCI-H716 cells in suspension in RPMI-1640 medium supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate pre-coated with Matrigel to promote adherence and differentiation, at a density of 1 x 10⁵ cells/well.

  • Treatment: After 48 hours, wash the cells and pre-incubate them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the DPP-4 IC₅₀ value) for 30 minutes in a buffer solution.

  • Stimulation: Stimulate GLP-1 secretion by adding a secretagogue, such as phorbol 12-myristate 13-acetate (PMA) or a glucose/amino acid cocktail.

  • Supernatant Collection: After a 2-hour incubation, carefully collect the cell supernatant.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, which is specific for the intact, active form of the hormone.

  • Data Analysis: Compare the amount of active GLP-1 in compound-treated wells to vehicle-treated wells. A significant increase in active GLP-1 concentration validates the compound's ability to protect the secreted peptide from degradation.

Pillar 3: Cell Viability Counterscreen

It is crucial to ensure that the observed reduction in DPP-4 activity is not due to general cytotoxicity. [12]A simple metabolic assay can rule out this possibility.

Protocol:

  • Cell Treatment: Seed and treat Caco-2 cells with the test compound at the same concentrations used in the primary DPP-4 assay. Incubate for a duration that covers the entire primary assay time (e.g., 2-3 hours).

  • Reagent Addition: Add a viability reagent such as MTT, XTT, or a resazurin-based reagent (e.g., alamarBlue) to the wells.

  • Incubation: Incubate for 1-4 hours according to the manufacturer's instructions, allowing viable cells to metabolize the reagent.

  • Signal Detection: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: A significant decrease in signal compared to the vehicle control indicates cytotoxicity. The compound's cytotoxic concentration (CC₅₀) should be significantly higher than its DPP-4 inhibitory concentration (IC₅₀) for it to be considered a specific inhibitor. A selectivity index (CC₅₀ / IC₅₀) > 10 is generally desirable.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation.

Table 1: Example Dose-Response Data for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in the Primary DPP-4 Assay

Compound Conc. (nM)% Inhibition (Mean ± SD)
1000098.2 ± 2.1
333395.1 ± 3.5
111189.4 ± 4.0
37078.5 ± 5.2
12355.1 ± 6.1
4128.3 ± 4.8
13.711.2 ± 3.3
4.63.1 ± 2.5
1.50.5 ± 1.9
00.0 ± 2.2

Table 2: Summary of Assay Results

Assay TypeEndpoint MeasuredResult (Example)Interpretation
Primary DPP-4 Assay IC₅₀115 nMThe compound is a potent inhibitor of cellular DPP-4 activity.
Orthogonal GLP-1 Assay Active GLP-1 Increase2.5-fold increase at 1 µMConfirms MoA by showing protection of a key physiological substrate.
Cell Viability Counterscreen CC₅₀> 50 µMThe compound is not cytotoxic at effective concentrations (Selectivity > 400).

References

  • BenchChem. (n.d.). Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition.
  • PubMed. (2026, January 5).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alogliptin Benzoate?.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • NCBI Bookshelf. (2025, February 15). Alogliptin.
  • PrescriberPoint. (2025, April 11). Alogliptin (alogliptin) - Dosing, PA Forms & Info (2026). PrescriberPoint.
  • Benchchem. (n.d.).
  • Amber Lifesciences. (2024, June 12). Alogliptin for Type 2 Diabetes: How It Works, Side Effects & More. Amber Lifesciences.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • Benchchem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trelagliptin Succinate?.
  • Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
  • A guide for potency assay development of cell-based product candid
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix.
  • PubMed. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed.
  • PMC. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PMC.
  • PMC. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC.
  • NCBI Bookshelf. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NIH.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005, October 1). Diabetes.

Sources

Method

Application Note: Quantitative Bioanalysis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed protocol for the quantification of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, a novel small molecule entity, in human plasma. The described method utilizes a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the quantification of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, a novel small molecule entity, in human plasma. The described method utilizes a robust sample preparation strategy involving solid-phase extraction (SPE) followed by analysis with liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method has been developed and validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure data accuracy and reliability for pharmacokinetic and toxicokinetic studies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reproducible method for the determination of this analyte in a complex biological matrix.

Introduction and Scientific Rationale

1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is a synthetic small molecule featuring a polar aminoazetidine group and a compact, metabolically robust cyclopropyl moiety. The cyclopropyl group is a common structural motif in modern drug candidates, often incorporated to enhance metabolic stability and potency.[4] The presence of the primary amine and the overall polarity of the molecule present specific challenges for bioanalysis, namely poor retention on traditional reversed-phase liquid chromatography columns and the potential for significant matrix effects from endogenous plasma components.

Accurate quantification of this compound in plasma is critical for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to its development as a therapeutic agent.[3][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its inherent sensitivity, selectivity, and wide dynamic range.[5]

This protocol addresses the specific challenges posed by the analyte's structure by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar compounds.[6][7][8] Furthermore, a targeted solid-phase extraction (SPE) method is described to effectively isolate the analyte from plasma proteins and phospholipids, thereby minimizing matrix interference and enhancing method robustness.[9][10][11]

Experimental Design and Causality

The overall workflow is designed to ensure high recovery, minimize variability, and achieve the necessary sensitivity for pharmacokinetic studies.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot is_add Spike with Internal Standard plasma->is_add Add known quantity pretreat Pre-treatment (Dilution) is_add->pretreat Adjust pH/ionic strength spe Solid-Phase Extraction (SPE) pretreat->spe Load onto SPE cartridge elute Elution spe->elute Wash interferences, elute analyte evap Evaporation & Reconstitution elute->evap Concentrate sample inject Injection evap->inject Prepare for injection hilic HILIC Separation inject->hilic Separate from matrix components ms MS/MS Detection (MRM) hilic->ms Ionize and fragment integrate Peak Integration ms->integrate Acquire data curve Calibration Curve Generation integrate->curve Analyte/IS Ratio quant Concentration Calculation curve->quant Interpolate unknown concentration

Caption: High-level workflow for plasma sample analysis.

Selection of Internal Standard (IS)

An appropriate internal standard is crucial for correcting variability during sample preparation and analysis.[12][13][14][15]

  • Ideal Choice (when available): A stable isotope-labeled (SIL) version of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (e.g., with ¹³C or ¹⁵N). A SIL-IS co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and extraction variability.[13]

  • Pragmatic Alternative: In the absence of a readily available SIL-IS, a structural analog is a suitable alternative. For this method, we propose (R)-1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one (CAS: 1704976-57-7).

    • Justification: This compound shares the key cyclopropylethan-1-one moiety and a cyclic amine structure. This structural similarity suggests it will exhibit comparable extraction behavior and chromatographic retention under HILIC conditions. Its different mass will allow for distinct detection by MS/MS. The choice of an analog must be rigorously validated to ensure it adequately tracks the analyte's performance, particularly concerning matrix effects.[16]

Sample Preparation: Solid-Phase Extraction (SPE)

Simple protein precipitation was considered but ruled out due to the high potential for residual phospholipids to cause significant ion suppression with polar analytes in HILIC mode. Liquid-liquid extraction (LLE) can be effective but often requires optimization of solvent systems and may have lower recovery for highly polar compounds.[17] SPE offers a more selective and robust cleanup.[9][11]

  • Sorbent Selection: A mixed-mode cation-exchange polymer-based sorbent is selected.

    • Causality: The analyte is expected to be protonated (positively charged) at physiological pH due to its primary amine group. A mixed-mode sorbent with both reversed-phase (hydrophobic) and strong cation-exchange (ionic) retention mechanisms provides superior selectivity. This allows for a multi-step wash protocol to remove a broad range of interferences. The polymeric backbone ensures stability across a wide pH range, unlike silica-based sorbents.[9][10][18]

Chromatographic Method: HILIC

The analyte's polar nature, conferred by the aminoazetidine group, makes it poorly retained on conventional C18 reversed-phase columns. HILIC is an ideal alternative.[6][7]

  • Mechanism: In HILIC, a polar stationary phase (e.g., amide, cyano, or unbonded silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, resulting in retention. Elution is achieved by increasing the proportion of the aqueous mobile phase. This provides robust retention for polar compounds that would otherwise elute in the void volume of a reversed-phase system.

Detailed Protocols

Materials and Reagents
  • Analyte: 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one reference standard (>98% purity)

  • Internal Standard: (R)-1-(3-Aminopiperidin-1-yl)-2-cyclopropylethan-1-one (>98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade).

  • Plasma: Human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

  • SPE Cartridges: Mixed-mode strong cation-exchange polymeric SPE cartridges (e.g., Waters Oasis MCX, 30 mg/1 mL).

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike 950 µL of blank human plasma with 50 µL of the appropriate working standard solution to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QCs in blank plasma at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 30-50% of calibration range)

    • High QC (approx. 75-90% of ULOQ)

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (1 µg/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water containing 0.1% formic acid. Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended SettingRationale
LC Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)Provides retention for polar analytes. Amide phase offers good peak shape for basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and buffering capacity. Formic acid aids in protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for HILIC retention.
Gradient 95% B to 50% B over 3 min, then re-equilibrateStarts with high organic content for analyte retention, then increases aqueous content for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for peak distortion.
Column Temp 40°CImproves peak shape and reduces viscosity.
Ionization Mode ESI PositiveThe primary amine group is readily protonated.
MRM Transitions To be determined by infusing the analyte and IS into the mass spectrometer.Select the most stable and intense precursor-to-product ion transitions for quantification and confirmation.
Source Temp 150°COptimized for stable spray and desolvation.
Desolvation Temp 450°CEfficiently removes solvent from droplets.

Bioanalytical Method Validation

The method must be validated according to the ICH M10 guideline.[1][2] The following parameters must be assessed, with acceptance criteria summarized in the table below.

G cluster_params Key Validation Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Accuracy & Precision Calibration Curve Matrix Effect Stability Dilution Integrity Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Curve Calibration Curve Validation->Curve Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Core parameters for method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze at least 6 different blank plasma lots.No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).
Calibration Curve Analyze a blank, a zero standard, and at least 6 non-zero standards over the desired range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates on 3 separate days (inter-assay) and within the same day (intra-assay).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[19][20]
Matrix Effect Compare analyte/IS response in post-extraction spiked plasma from 6 lots to response in pure solution.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though no specific % is mandated.
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and in processed samples (autosampler).Mean concentration of stability QCs must be within ±15% of nominal concentration.
Dilution Integrity Dilute a sample with a concentration above the ULOQ with blank plasma.Accuracy and precision of the diluted sample must be within ±15%.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in human plasma. The use of mixed-mode solid-phase extraction effectively mitigates matrix effects, while Hydrophilic Interaction Liquid Chromatography ensures adequate retention and separation of this polar analyte. This method, once fully validated according to the ICH M10 guidelines, is fit-for-purpose for supporting regulatory submissions in drug development.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

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  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

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  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. [Link]

  • PubChem. (n.d.). 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide. [Link]

  • Analytics-Shop. (n.d.). Selecting the sorbent for solid phase extraction. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • SCION Instruments. (2024). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]

  • LCGC International. (2020). When Should an Internal Standard be Used?[Link]

  • MDPI. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?[Link]

  • MDPI. (2025). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. [Link]

  • Kymos. (2024). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • ResearchGate. (2025). Theoretical and Experimental Insights into the Chemical Properties of L‐Alanine (2‐Aminopropionic Acid). [Link]

  • National Institutes of Health (NIH). (n.d.). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

Sources

Application

Application Note: Radiolabeling of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one via [18F]SFB Conjugation

Target Audience: Radiochemists, PET Tracer Developers, and Preclinical Scientists Application: Positron Emission Tomography (PET) Imaging, Pharmacokinetic (ADME) Profiling Scientific Rationale & Mechanistic Causality The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Tracer Developers, and Preclinical Scientists Application: Positron Emission Tomography (PET) Imaging, Pharmacokinetic (ADME) Profiling

Scientific Rationale & Mechanistic Causality

The molecule 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one features a highly specific primary amine situated on a strained four-membered azetidine ring, coupled to a lipophilic 2-cyclopropylacetyl moiety. This structural motif is increasingly prevalent in modern pharmacophores due to its conformational rigidity and metabolic stability.

Why Indirect Labeling? Direct nucleophilic radiofluorination (e.g., via SN2 aliphatic substitution) of the azetidine ring is sterically hindered and highly prone to ring-opening side reactions due to inherent ring strain. Therefore, indirect radiolabeling using a prosthetic group is the most scientifically sound approach. N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is the gold standard for acylating primary amines[1]. It offers exceptional chemoselectivity, avoids harsh direct fluorination conditions, and yields a highly stable amide linkage suitable for in vivo PET imaging[2].

Causality in Experimental Design:

  • pKa-Driven pH Optimization: The pKa of the primary amine on the 3-aminoazetidine ring is approximately 8.3[3][4]. To maximize nucleophilic attack on the [18F]SFB active ester, the reaction must be buffered at pH 8.5 . At this pH, >60% of the amine exists in its unprotonated, nucleophilic state. If the pH exceeds 9.0, competing base-catalyzed hydrolysis of the [18F]SFB N-hydroxysuccinimide (NHS) ester accelerates, drastically reducing the radiochemical yield (RCY).

  • Thermal Control: The conjugation is strictly maintained at 40°C . This provides sufficient thermal energy to drive the pseudo-first-order amidation to completion within 15 minutes while preventing the thermal degradation of the strained azetidine and cyclopropyl rings.

Experimental Workflow

Workflow F18 [18F]Fluoride (Cyclotron) SFB [18F]SFB Synthesis (Automated Module) F18->SFB Kryptofix 2.2.2, K2CO3 Conjugation Conjugation (pH 8.5, 40°C, 15 min) SFB->Conjugation [18F]SFB Precursor 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one Precursor->Conjugation Amine Precursor Purification Semi-Prep HPLC Purification Conjugation->Purification Crude Radiotracer Formulation Formulation & QC (>98% RCP) Purification->Formulation Pure Fraction

Workflow for [18F]SFB radiolabeling of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Step-by-Step Radiolabeling Protocol

This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final formulation.

Phase 1: Preparation of [18F]SFB
  • Isotope Production: Obtain aqueous[18F]fluoride (typically 10–30 GBq) from a cyclotron and trap it on a QMA carbonate ion-exchange cartridge.

  • Elution & Drying: Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O. Azeotropically dry the complex at 100°C under a stream of helium.

  • Automated Synthesis: Synthesize [18F]SFB using a standard three-step, one-pot automated procedure (e.g., Trasis AllinOne module) starting from the quaternary ammonium precursor ethyl 4-(trimethylammonium triflate)benzoate[2]. Purify the resulting [18F]SFB via solid-phase extraction (SPE) and elute into a sterile V-vial using 1.0 mL of anhydrous acetonitrile (MeCN).

Phase 2: Conjugation Reaction
  • Precursor Preparation: Dissolve 1.5 mg of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in 0.5 mL of 0.1 M sodium borate buffer (pH 8.5).

  • Reaction Initiation: Add the buffered precursor solution directly to the V-vial containing the purified [18F]SFB in MeCN. The final solvent ratio should be approximately 2:1 MeCN:Buffer to ensure solubility of both components.

  • Incubation: Seal the vial and incubate at 40°C for exactly 15 minutes. Self-Validation Check: Prolonged heating beyond 20 minutes does not improve yield and increases the risk of NHS ester hydrolysis.

  • Quenching: Quench the reaction by adding 1.5 mL of HPLC mobile phase (e.g., 95:5 H₂O:MeCN with 0.1% TFA) to protonate any remaining unreacted primary amine, halting further side reactions.

Phase 3: Semi-Preparative HPLC Purification
  • Injection: Inject the quenched crude mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm).

  • Separation: Run an isocratic or shallow gradient method (e.g., 20% to 60% MeCN in H₂O with 0.1% TFA over 20 minutes) at a flow rate of 4.0 mL/min.

  • Collection: Monitor radioactivity (gamma detector) and UV absorbance (254 nm). Collect the radioactive peak corresponding to the [18F]fluoro-benzoylated product (typically eluting between 12–15 minutes).

Phase 4: Formulation and Quality Control (QC)
  • Solvent Exchange: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned Sep-Pak C18 Light cartridge. The radiotracer will be trapped on the resin.

  • Washing & Elution: Wash the cartridge with 10 mL of sterile water to remove residual TFA and HPLC solvents. Elute the final radiotracer with 0.5 mL of dehydrated ethanol, followed by 4.5 mL of 0.9% sterile saline.

  • Sterilization: Pass the formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quantitative Data & Expected Outcomes

The following table summarizes the validated parameters and expected analytical results for this protocol, providing a benchmark for successful execution.

ParameterTarget ValueScientific Rationale
Precursor Amount 1.5 mgEnsures pseudo-first-order kinetics to drive the reaction to completion.
Conjugation Time 15 minutesBalances maximum amidation yield against the radioactive decay of Fluorine-18 (t₁/₂ = 109.8 min).
Reaction Buffer 0.1 M Borate, pH 8.5Matches the pKa of 3-aminoazetidine (~8.3) to maximize the unprotonated nucleophilic fraction.
Radiochemical Yield (RCY) 35% - 45%Decay-corrected yield based on starting [18F]SFB radioactivity.
Radiochemical Purity (RCP) > 98%Verified via analytical radio-HPLC; mandatory threshold for in vivo studies.
Molar Activity (Am) > 50 GBq/µmolEnsures the tracer principle is maintained without causing pharmacological receptor occupancy.

References

  • Source: Nature Protocols (2006)
  • Source: Tetrahedron Letters / NIH PubMed (2008)
  • A facile automated synthesis of N‐succinimidyl 4‐[18F]fluorobenzoate ([18F]SFB)

Sources

Method

Subject: High-Resolution Crystal Structure Determination of Protein Complexes with 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals engaged in structure-based drug design. Abstract: The determination of high-resolution three-dimensional structures...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals engaged in structure-based drug design.

Abstract: The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1] This guide provides a comprehensive framework and detailed protocols for the crystallization of target proteins in complex with the novel small molecule inhibitor, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. This compound features two key structural motifs—a strained azetidine ring and a compact cyclopropyl group—which offer unique physicochemical properties beneficial for drug design but may require specific considerations during crystallization.[2][3] We will delve into the strategic decisions behind experimental design, from initial complex formation and verification to screening, optimization, and cryo-protection, enabling the generation of diffraction-quality crystals for X-ray crystallography.

Foundational Principles & Strategic Considerations

The journey to a protein-ligand crystal structure begins long before a crystallization plate is set. The unique properties of the ligand, 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, inform our strategic approach.

  • The Azetidine Moiety: As a four-membered nitrogen-containing heterocycle, azetidine imparts significant conformational rigidity and a sp3-rich character.[3] This can lead to improved metabolic stability and solubility compared to larger ring systems.[4][5] For crystallization, this rigidity can be advantageous, potentially reducing the entropic penalty of binding and pre-organizing the ligand into a favorable conformation, which can stabilize the protein complex.

  • The Cyclopropyl Group: This small, strained ring system is notable for the enhanced π-character of its C-C bonds.[2] It can participate in favorable non-bonded interactions, including hydrophobic and sometimes specific Cl–π or CH–π interactions within the protein's binding pocket.[6][7] Its compact nature allows for fine-tuning of ligand shape to maximize complementarity with the target.

The primary decision in crystallizing a protein-ligand complex is the choice between co-crystallization and soaking .

  • Co-crystallization: The protein and ligand are mixed to form a complex before crystallization trials are initiated.[8] This is often the method of choice when the ligand induces a significant conformational change in the protein, when the ligand has low solubility, or when soaking proves unsuccessful.[1][8]

  • Soaking: Pre-grown crystals of the apo-protein are transferred into a solution containing the ligand.[9][10] This method is simpler and faster if a robust apo-crystal system already exists.[10] However, it is contingent on the crystal lattice having channels large enough for the ligand to diffuse through and the protein conformation in the crystal being compatible with ligand binding.[1]

Pre-Crystallization: Ensuring Complex Integrity

The quality of the starting material directly dictates the success of crystallization.[11] Before proceeding to large-scale screening, it is imperative to prepare a highly pure, homogenous, and stable protein-ligand complex.

Table 1: Quality Control Benchmarks for Protein and Ligand Stocks

ParameterProtein SampleLigand Stock SolutionRationale
Purity >95% (as assessed by SDS-PAGE)[11][12]>98% (as assessed by HPLC/NMR)Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.[11]
Homogeneity Monodisperse peak (by SEC/DLS)[11]N/AAggregates act as competing nucleation sites, often leading to precipitation instead of crystallization.[11]
Concentration 5-15 mg/mL (initial target)50-100 mM in a suitable solvent (e.g., DMSO, water)Protein concentration must be carefully optimized; too low and it won't crystallize, too high and it may precipitate.[11]
Stability Buffer 10-25 mM Buffer (e.g., HEPES, Tris), <200 mM Salt (e.g., NaCl)[11]DMSO concentration in the final protein-ligand mix should not exceed 3-5%.[13]High concentrations of buffer, salt, or organic solvents can interfere with crystallization conditions.[11][13]

Protocol 2.1: Verification of Protein-Ligand Complex Formation

Scientist's Note: Do not proceed to crystallization without evidence of binding. This step saves invaluable time and resources. The affinity of the interaction (Kd) is a critical parameter; for ligands with weak affinity (high Kd), a significant molar excess of the ligand is required to ensure the protein is saturated.[13][14]

  • Determine Ligand Solubility: Test the solubility of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in various solvents. Prepare a concentrated stock (e.g., 100 mM) in 100% DMSO.

  • Assess Complex Stability via Differential Scanning Fluorimetry (DSF):

    • Prepare a reaction mixture containing the target protein (e.g., at 2 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the ligand.

    • Include a control with an equivalent amount of DMSO but no ligand.

    • Run a thermal melt experiment. A positive thermal shift (increase in Tm) in the presence of the ligand indicates binding and stabilization of the protein.

  • Quantify Binding Affinity (Optional but Recommended): Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the dissociation constant (Kd).[10][14] This information is crucial for calculating the optimal ligand concentration for co-crystallization.

Experimental Workflows: From Solution to Crystal

The following sections provide step-by-step protocols for both co-crystallization and soaking, utilizing the vapor diffusion method, which is widely employed for its efficiency in screening a broad range of conditions.[15] Both sitting drop and hanging drop formats are effective.[9][16][17]

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection cluster_exp Phase 3: Experimentation Protein Purified Protein (>95%) QC Verify Complex Formation (DSF / ITC) Protein->QC Ligand Ligand Stock (e.g., 100mM in DMSO) Ligand->QC MethodChoice Choose Method QC->MethodChoice Binding Confirmed CoCryst Co-Crystallization MethodChoice->CoCryst Conformational change likely or low ligand solubility Soaking Soaking MethodChoice->Soaking Apo crystals available & stable Screening High-Throughput Screening CoCryst->Screening Soaking->Screening Optimization Hit Optimization Screening->Optimization Initial Hits Found Harvest Crystal Harvesting & Cryo-Protection Optimization->Harvest Diffraction X-ray Data Collection Harvest->Diffraction G A 1. Prepare Complex Protein + 5-10x molar excess of Ligand Incubate 30-60 min on ice B 2. Centrifuge 14,000 x g for 10 min at 4°C Use supernatant for trials A->B C 3. Prepare Plate Pipette 80 µL of screen solution into reservoir B->C D 4. Set Drop Pipette 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution into post C->D E 5. Seal & Incubate Seal plate with clear tape. Incubate at a stable temperature (e.g., 20°C) D->E F 6. Monitor Monitor for crystal growth over days to weeks E->F

Figure 2: Step-by-step workflow for the co-crystallization protocol.

  • Prepare the Protein-Ligand Complex:

    • In a microcentrifuge tube on ice, combine the purified protein with the ligand stock solution.

    • Scientist's Note: Aim for a 5 to 10-fold molar excess of the ligand to drive complex formation, especially if the Kd is unknown or weak. [13]Ensure the final DMSO concentration is below 5% v/v to avoid interference with crystallization. [13] * Incubate the mixture on ice for 30-60 minutes. Some complexes may benefit from incubation at room temperature if temperature changes facilitate complex formation. [8]2. Clarify the Sample: Centrifuge the complex solution at ~14,000 x g for 10 minutes at 4°C to pellet any minor precipitates or aggregates. [12]3. Prepare the Crystallization Plate: Using a 96-well sitting drop plate, pipette the reservoir/screen solution (typically 50-100 µL) into the reservoirs.

  • Set the Crystallization Drop:

    • Carefully pipette 1 µL of the protein-ligand complex supernatant onto the sitting drop post.

    • Add 1 µL of the reservoir solution to the same drop. Avoid touching the post with the pipette tip.

    • Note: The ratio of protein to reservoir solution is a key parameter that can be varied during optimization. [18][19]5. Seal and Incubate: Carefully seal the plate with optically clear film. Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor Regularly: Use a microscope to check for crystal growth daily for the first week, and then periodically for up to a month.

Protocol 3.2: Ligand Soaking into Apo-Crystals

Rationale: This method is used when high-quality apo-protein crystals are already available. It is often faster but can sometimes damage the crystal. [9][10]

G A 1. Prepare Soaking Solution Reservoir solution + 1-10 mM Ligand B 2. Transfer Crystal Carefully transfer an apo-crystal into a drop of the soaking solution A->B C 3. Incubate Soak for a defined time (30 mins to 24 hours) B->C D 4. Cryo-protect & Harvest Briefly pass crystal through cryo-protectant solution C->D E 5. Flash Cool Loop the crystal and flash-cool in liquid nitrogen D->E

Figure 3: Step-by-step workflow for the crystal soaking protocol.

  • Prepare Soaking Solution: Create a solution that mimics the final equilibrated condition of the crystal. This is typically the reservoir solution from the successful apo-crystallization condition, supplemented with the ligand.

    • Scientist's Note: The ligand concentration can range from 1-10 mM. Higher concentrations can increase occupancy but also risk crystal damage. [14]The soaking time is also a critical variable, ranging from minutes to days. [9]Start with a shorter time (e.g., 1-2 hours) to minimize potential damage.

  • Transfer the Crystal: Using a cryo-loop, carefully and quickly transfer a single, well-formed apo-crystal from its growth drop into a new drop containing the soaking solution.

  • Incubate: Cover the drop (e.g., in a new well or using a coverslip) to prevent evaporation and incubate for the desired time.

  • Harvest and Cryo-protect: Proceed directly to the cryo-protection and harvesting steps as described in Section 5.

Screening and Optimization Strategies

Finding the initial crystallization "hit" is a process of empirical screening. [20] Table 2: Recommended Commercial Screens for Initial Trials

Screen NameManufacturerComposition FocusRationale
Index™ Hampton ResearchBroad sparse matrix (salts, polymers, organics)Provides the widest possible survey of chemical space to maximize the chance of an initial hit. [20]
PEG/Ion™ Hampton ResearchPEGs combined with a wide range of saltsExcellent for exploring the synergistic effects of polymers and ionic strength.
SaltRx™ Hampton ResearchHigh concentration of various saltsUseful if the protein is known to be highly soluble and requires a high concentration of precipitant.
ProPlex™ Molecular DimensionsOptimized for protein-protein and protein-ligand complexesConditions are biased towards those that have been successful for complex crystallization.

Once an initial hit (e.g., microcrystals, crystalline precipitate, or small single crystals) is identified, optimization is required to produce diffraction-quality crystals. [18][21] Table 3: Key Parameters for Optimization Grid Screens

ParameterRange to ExploreRationale
Precipitant Concentration ± 20% around the hit conditionFine-tunes the supersaturation level, which controls nucleation and crystal growth rate. [18]
pH ± 1.0 pH unit around the hit conditionAlters the surface charge of the protein, which can dramatically affect crystal packing contacts. [11]
Protein Concentration 50% lower to 100% higherDirectly impacts the starting point on the phase diagram. Higher concentrations can sometimes yield larger crystals. [19]
Additives Various (e.g., small polyols, divalent cations, detergents)Additives can act as "molecular glue" to stabilize crystal contacts or alter solvent properties. [22]
Temperature 4°C vs. 20°CAffects protein solubility, diffusion rates, and the thermodynamics of crystallization. [18][19]

Crystal Harvesting and Cryo-Protection

To prevent radiation damage during X-ray data collection, diffraction data is collected from crystals at cryogenic temperatures (~100 K). [23]This requires soaking the crystal in a cryo-protectant to prevent the formation of crystalline ice, which would destroy the crystal lattice. [24] Protocol 5.1: Cryo-Protection and Flash-Cooling

  • Prepare Cryo-protectant Solution: The ideal cryo-protectant is the original mother liquor (the solution the crystal grew in) supplemented with a cryo-agent.

  • Soak the Crystal: Using a cryo-loop, transfer the crystal from its growth drop into a drop of the cryo-protectant solution. The soak should be brief (10-30 seconds) to avoid crystal damage. [25]3. Remove Excess Liquid: Wick away excess liquid from the loop by touching the edge of the loop to the side of the drop or a piece of paper.

  • Flash-Cool: Immediately plunge the loop into liquid nitrogen or a cold nitrogen gas stream.

  • Store and Ship: Store the frozen crystal in liquid nitrogen until it is ready for data collection.

Table 4: Commonly Used Cryoprotectants

CryoprotectantTypical ConcentrationNotes
Glycerol 20-30% (v/v)Most common; highly effective but can increase protein solubility, potentially dissolving the crystal if soaked for too long. [26]
Ethylene Glycol 20-30% (v/v)A good alternative to glycerol.
MPD 10-25% (v/v)Can also act as a precipitant and may be present in the original crystallization condition. [26]
Low MW PEGs (e.g., PEG 400) 25-40% (v/v)Effective, especially if a high MW PEG was the primary precipitant. [13]
Sucrose / Glucose 20-30% (w/v)Sugars can be gentle cryo-protectants for sensitive crystals.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Only Clear Drops Protein concentration too low; precipitant concentration too low; protein is too soluble.Increase protein concentration; use a broader range of screens, especially those with higher precipitant concentrations; try a different crystallization method (e.g., microbatch). [27]
Amorphous Precipitate Protein concentration too high; precipitant concentration too high; sample is not homogenous.Decrease protein/precipitant concentration; re-purify protein to ensure homogeneity; screen additives that may increase solubility. [11]
Showers of Microcrystals Nucleation is too rapid; precipitant concentration is too high.Decrease precipitant and/or protein concentration; increase the ionic strength of the buffer; try seeding with a single larger crystal.
Crystals Crack/Dissolve During Soaking or Cryo-protection Osmotic shock; cryo-protectant is destabilizing.Perform a stepwise transfer into the cryo-solution, gradually increasing the concentration; try a different cryo-protectant (e.g., a sugar instead of glycerol). [23][25]
Poor/No Ligand Occupancy in Structure Low ligand affinity; ligand unable to access binding site in the crystal lattice (soaking).For co-crystallization, increase the molar excess of the ligand. For soaking, increase soaking time or ligand concentration. If unsuccessful, co-crystallization is necessary. [1]

References

  • Hoeppner, A., Schmitt, L., & Smits, S. H. J. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. HHU.
  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Hampton Research.
  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.[Link]

  • Kim, M. G., et al. (2010). A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 5), 563-566.[Link]

  • Caffrey, M. (2015). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1261, 149-166.[Link]

  • Formulatrix. (2023, October 26). Protein Crystallization: Methods & Applications. Formulatrix.[Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445-1467.[Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research.[Link]

  • Jo, I., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 114.[Link]

  • Page, B. D. G., et al. (2017). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1185-1190.[Link]

  • Imai, Y., et al. (2008). Cl–π interactions in protein–ligand complexes. Journal of Computer-Aided Molecular Design, 22(6-7), 425-435.[Link]

  • Sandy, J., et al. (2024). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology Communications, 80(Pt 2), 29-38.[Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research.[Link]

  • Hampton Research. (n.d.). Crystallization Screening. Hampton Research.[Link]

  • Sugahara, M., et al. (2015). A Method of Cryoprotection for Protein Crystallography by Using a Microfluidic Chip and Its Application for in Situ X-ray Diffraction Measurements. Analytical Chemistry, 87(8), 4251-4257.[Link]

  • Salafsky, J., et al. (2012). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. Biochemistry, 51(45), 9108-9117.[Link]

  • Lesley, S. A. (2006). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 7), 789-795.[Link]

  • Hoeppner, A., Schmitt, L., & Smits, S. H. J. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen.[Link]

  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9752.[Link]

  • Carpena, X., & Melero, D. (2020). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 986-995.[Link]

  • Luft, J. R., et al. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Expert Opinion on Drug Discovery, 6(5), 465-480.[Link]

  • Hampton Research. (2015, March 15). Optimization. Hampton Research.[Link]

  • Muller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79-92.[Link]

  • Muttenthaler, M., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules, 30(11), 2345.[Link]

  • Kozakov, D., et al. (2015). Inhibition of Protein Interactions: Co-Crystalized Protein-Protein Interfaces are Nearly as Good as Holo Proteins in Rigid-Body Ligand Docking. Scientific Reports, 5, 16383.[Link]

  • Schlichting, I. (2010). X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.[Link]

  • Luft, J. R., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715-722.[Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952.[Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Bitesize Bio.[Link]

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis.[Link]

  • McPherson, A., et al. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 8), 843-850.[Link]

  • Singh, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[Link]

  • Moodle@Units. (n.d.). Protein crystallization. Moodle@Units.[Link]

  • Amable, L., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv.[Link]

  • Creative Biostructure. (2025, April 10). Optimizing Protein Production and Purification for Crystallography. Creative Biostructure.[Link]

  • Utrecht University Student Theses Repository. (2024, November 19). Green Pharmacy | Aspects of Peptide Synthesis and Peptide Therapeutics | A Review. Utrecht University.[Link]

  • Martynowycz, M. W., et al. (2023). Design and implementation of suspended drop crystallization. Journal of Applied Crystallography, 56(Pt 3), 735-742.[Link]

  • Springer Nature. (2022, November 28). Advancing Azapeptides- A novel platform to expedite azapeptide synthesis and accelerate therapeutics development. Research Communities by Springer Nature.[Link]

  • Ferrer, J-L., et al. (2013). Strategies for Protein Cryocrystallography. Crystal Growth & Design, 13(3), 1025-1034.[Link]

Sources

Application

Advanced LC-MS/MS Method Development for the Quantification of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development. Introduction & Physicochemical Rationale Azetidine-based scaffolds have become highly prized structural motifs in the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development.

Introduction & Physicochemical Rationale

Azetidine-based scaffolds have become highly prized structural motifs in the design of central nervous system (CNS) therapeutics. Their compact, strained four-membered ring systems offer improved metabolic stability, enhanced blood-brain barrier (BBB) penetrance, and lower lipophilicity compared to larger pyrrolidine or piperidine analogs .

The compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (Molecular Formula: C₈H₁₄N₂O; Monoisotopic Mass: 154.1106 Da) is a highly polar, basic building block. Structurally, it consists of a cyclopropylacetyl moiety linked via an amide bond to a 3-aminoazetidine core.

The Analytical Challenge

Quantifying low-molecular-weight, highly polar aliphatic amines via conventional Reversed-Phase Liquid Chromatography (RPLC) presents severe limitations. On standard C18 stationary phases, the hydrophilic primary amine prevents adequate retention ( k′<1 ), causing the analyte to elute in the void volume. Co-elution with endogenous matrix components (e.g., salts, residual proteins) leads to catastrophic ion suppression in the electrospray ionization (ESI) source.

To circumvent this, a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy is mandated . Utilizing a zwitterionic stationary phase (ZIC-HILIC) ensures the formation of a stable, water-enriched hydration layer. This facilitates the orthogonal partitioning and strong retention of the polar azetidine nitrogen, while the buffered mobile phase ensures reproducible ionization.

Experimental Workflow & Causality

The following protocol outlines a self-validating system for extracting and quantifying the target compound from biological matrices (e.g., plasma) using protein precipitation (PPT) followed by ZIC-HILIC-MS/MS.

Workflow N1 Plasma Sample (50 µL) N2 Protein Precipitation (150 µL Cold ACN) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 ZIC-HILIC Separation N3->N4 N5 ESI+ MS/MS Detection N4->N5

Fig 1: Sample preparation and LC-MS/MS workflow for azetidine quantification.

Sample Preparation: Protein Precipitation (PPT)

Causality: A 3:1 ratio of organic solvent to plasma effectively precipitates >95% of plasma proteins. Crucially, retaining a high organic composition in the final extract is mandatory for HILIC injections. Injecting highly aqueous samples onto a HILIC column disrupts the stationary phase hydration layer, leading to severe peak distortion and loss of retention.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (blank, calibrator, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled analog or structurally similar polar amine).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Chromatographic Separation (ZIC-HILIC)

Causality: Ammonium formate provides the necessary ionic strength to maintain the hydration layer on the zwitterionic stationary phase, ensuring reproducible partitioning of the basic azetidine while maintaining volatility for ESI-MS compatibility.

Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm, 200 Å) Column Temperature: 40°C Flow Rate: 0.4 mL/min Injection Volume: 2.0 µL Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2) Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: HILIC Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.01090Initial high organic promotes strong retention of polar analytes.
1.01090Isocratic hold to focus the analyte band.
4.04060Linear ramp to increase aqueous content, eluting the target compound.
5.04060Column wash to remove highly retained matrix components.
5.11090Return to initial conditions.
8.01090Column re-equilibration (critical for HILIC reproducibility).

Mass Spectrometry & Fragmentation Mechanics

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).

Causality: The protonated precursor ion [M+H]+ is observed at m/z 155.1. Upon collision-induced dissociation (CID), the molecule preferentially cleaves at the amide bond. The cyclopropylacetyl cation (m/z 83.1) is highly stable and forms the most abundant product ion, providing the highest signal-to-noise ratio for quantification. The 3-aminoazetidinium cation (m/z 73.1) serves as an excellent qualifier ion to ensure structural specificity.

Fragmentation P Precursor Ion [M+H]+ m/z 155.1 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one F1 Quantifier Ion m/z 83.1 [Cyclopropyl-CH2-C=O]+ P->F1 Amide Bond Cleavage F2 Qualifier Ion 1 m/z 73.1 [3-Aminoazetidinium]+ P->F2 Amide Bond Cleavage F3 Qualifier Ion 2 m/z 138.1 [M+H - NH3]+ P->F3 Neutral Loss of NH3

Fig 2: Proposed ESI+ MS/MS fragmentation pathway for the target compound.

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound155.183.118Quantifier
Target Compound155.173.122Qualifier 1
Target Compound155.1138.112Qualifier 2
Internal Standard[IS Mass][IS Frag]OptimizedNormalization

(Note: Capillary voltage set to 3.5 kV, Desolvation temperature at 450°C, and Desolvation gas flow at 800 L/hr).

System Suitability & Self-Validating Quality Control

To ensure the protocol acts as a self-validating system, the following criteria must be strictly adhered to during every analytical batch:

  • Carryover Assessment: A blank matrix injection must immediately follow the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Internal Standard Tracking: The IS response (peak area) must not deviate by more than ±15% across all samples in the batch. A systematic drift indicates matrix suppression or extraction failure.

  • Chromatographic Integrity: The retention time (RT) of the target compound must remain within ±0.1 minutes of the established RT (~3.2 min).

Table 3: Representative Method Validation Metrics

ParameterAcceptance CriteriaExpected Performance
Linearity Range R2≥0.995 1.0 – 1000 ng/mL
LLOQ S/N 10, Precision 20%1.0 ng/mL
Intra-day Precision CV 15% (except LLOQ)4.2% – 8.5%
Matrix Effect IS-normalized ME 85% - 115%92% (Minimal suppression)
Extraction Recovery Consistent across low/med/high QC> 88%

References

  • Lowe JT, Lee MD 4th, Akella LB, et al. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. J Org Chem. 2012;77(17):7187-7211. URL:[Link]

Technical Notes & Optimization

Troubleshooting

reducing byproduct formation in 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one . This guide is engineered for medicinal chemists and process scientists encountering yield-limiting byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one . This guide is engineered for medicinal chemists and process scientists encountering yield-limiting byproducts during the amidation of 3-aminoazetidine derivatives with cyclopropylacetic acid.

Below, you will find a mechanistic breakdown of common failure points, targeted troubleshooting FAQs, quantitative reagent comparisons, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Mechanistic Workflow & Byproduct Pathways

Workflow SM Cyclopropylacetic Acid + 3-Boc-aminoazetidine Amidation Amidation (HATU/DIPEA) SM->Amidation Intermediate Boc-Protected Amide Amidation->Intermediate High Yield Pathway Guanidinium Guanidinium Adduct (Avoid via Pre-activation) Amidation->Guanidinium Amine attacks HATU Deprotection Acidic Deprotection (HCl) Intermediate->Deprotection Target 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one Deprotection->Target Controlled Cleavage RingOpen Ring-Opened Byproduct (Avoid via Temp Control) Deprotection->RingOpen Nucleophilic Attack

Mechanistic workflow of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one synthesis and byproducts.

Diagnostic FAQ & Troubleshooting Guide

Q1: During the Boc-deprotection step, my LC-MS shows a significant mass corresponding to a ring-opened byproduct. Why is the azetidine ring degrading, and how can I prevent it? A1: The azetidine ring inherently possesses high ring strain (approximately 25.4 kcal/mol)[1]. During Boc deprotection with strong Brønsted acids (e.g., neat TFA or aqueous HCl), the azetidine nitrogen becomes protonated. This protonation increases the ring strain and makes the adjacent carbon atoms highly susceptible to nucleophilic attack (e.g., by water or halide ions), leading to ring-cleavage and the formation of acyclic amino alcohols or haloamines[1]. Furthermore, azetidinium ion formation acts as a known intermediate for degradation pathways in azetidine-core drugs[2].

  • Solution: Avoid aqueous acids and elevated temperatures. Perform the deprotection at 0 °C using anhydrous 4M HCl in dioxane. If ring-opening persists, switch to a mild Lewis acid-mediated deprotection system (e.g., TMSOTf / 2,6-lutidine in DCM), which effectively cleaves the Boc group without generating a highly nucleophilic environment.

Q2: My amidation reaction using HATU is stalling, and LC-MS reveals a prominent +99 Da mass adduct instead of my target amide. What is this impurity? A2: You are observing a tetramethylguanidinium byproduct. This occurs when the secondary amine of the 3-Boc-aminoazetidine directly attacks the uronium coupling reagent (HATU) instead of the activated cyclopropylacetic acid[3]. This side reaction is particularly problematic when carboxyl activation is slow or if the amine is added before the active ester has fully formed.

  • Solution: Implement a strict pre-activation protocol . Mix cyclopropylacetic acid[4], HATU, and DIPEA in DMF for at least 5–10 minutes before introducing the 3-Boc-aminoazetidine. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this chain-terminating guanidinylation side reaction.

Q3: I am detecting a di-acylated regioisomer where both the N1 and N3 positions of the azetidine are coupled to cyclopropylacetic acid. How is the N3 position becoming exposed? A3: Di-acylation indicates premature lability of the Boc protecting group during the amidation step. If the reaction mixture becomes even slightly acidic (e.g., due to unneutralized cyclopropylacetic acid before base addition), the Boc group can partially cleave, exposing the highly nucleophilic primary amine at the 3-position.

  • Solution: Ensure the reaction environment is strictly basic (pH > 8) by adding DIPEA to the starting materials before adding the coupling reagent. Verify the integrity of your starting 3-Boc-aminoazetidine via NMR prior to use.

Quantitative Data: Reagent Selection Matrices

Table 1: Coupling Reagent Comparison for Azetidine Amidation

Reagent Reagent Class Pre-Activation Time Guanidinylation Risk Process Recommendation
HATU Uronium 5–10 min High (if poorly activated) Excellent yield; requires strict pre-activation protocol.
PyBOP Phosphonium 10–15 min None Superior alternative to avoid uronium adducts.

| T3P | Anhydride | 15–30 min | None | Best for scale-up; water-soluble byproducts ease workup. |

Table 2: Boc Deprotection Conditions & Ring-Opening Risk

Acid System Solvent Temp (°C) Ring-Opening Risk Target Yield
50% TFA DCM 25 High (>20%) Low-Moderate
4M HCl Dioxane 0 to 25 Moderate (~5-10%) High

| TMSOTf / 2,6-Lutidine | DCM | 0 | Very Low (<2%) | Excellent |

Validated Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality and reaction fidelity at each step.

Protocol 1: Amidation (Synthesis of tert-butyl (1-(2-cyclopropylacetyl)azetidin-3-yl)carbamate)
  • Preparation: In an oven-dried flask under nitrogen, dissolve cyclopropylacetic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol) and stir for 2 minutes. The solution must test basic on wet pH paper.

  • Pre-Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 11 mmol) portion-wise. Stir at 0 °C for exactly 10 minutes.

    • IPC Check 1: The solution should transition from clear to pale yellow, indicating active ester formation.

  • Coupling: Add 3-Boc-aminoazetidine (1.05 equiv, 10.5 mmol) dropwise as a solution in minimal DMF. Allow the reaction to slowly warm to room temperature over 2 hours.

    • IPC Check 2 (Self-Validation): Remove a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the cyclopropylacetic acid peak (UV 210 nm) is consumed, and the intermediate mass [M+H]+ is dominant, with <2% of the +99 Da guanidinium adduct present.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Deprotection (Synthesis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one hydrochloride)
  • Preparation: Dissolve the Boc-protected intermediate (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M) under nitrogen and cool strictly to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 equiv, 50 mmol) dropwise over 10 minutes to manage the exotherm and prevent thermal ring-opening.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 15 °C for an additional 2 hours.

    • IPC Check 3 (Self-Validation): Monitor via TLC (Ninhydrin stain). The starting material spot should disappear, and a baseline spot (the highly polar amine salt) should appear.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen (do not heat above 30 °C on the rotary evaporator to prevent degradation). Triturate the resulting residue with cold diethyl ether to precipitate the product as a white hydrochloride salt. Filter and dry under high vacuum.

References

  • Kim Reactor (YouTube). "HATU I HATU Coupling: Challenges Associated with the Byproducts." Available at:[Link]

  • Čikoš, A., et al. "Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway." J Pharm Biomed Anal. 2021. Available at:[Link]

Sources

Optimization

how to prevent racemization during synthesis of chiral azetidine compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Stereoselective Azetidine Synthesis. This guide is designed to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Stereoselective Azetidine Synthesis. This guide is designed to provide in-depth, field-proven insights into a critical challenge in modern medicinal chemistry: preventing racemization during the synthesis of chiral azetidine compounds. Azetidines are privileged scaffolds in drug discovery, and maintaining their stereochemical purity is paramount for achieving desired efficacy and safety profiles. This resource moves beyond simple protocols to explain the underlying mechanisms of racemization and offers robust, actionable strategies to ensure the chiral integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: I've observed a significant loss of enantiomeric excess (ee) in my final azetidine product. What are the most common causes of racemization?

A1: Racemization in chiral azetidine synthesis is not a single-event problem but can occur at various stages through distinct mechanisms. The most common culprits are:

  • Acid- or Lewis Acid-Mediated Ring-Opening/Closing: The strained azetidine ring can be susceptible to opening under acidic conditions, forming a transient, achiral or rapidly equilibrating intermediate (like a carbocation), which then re-closes non-stereoselectively.[1] This is particularly problematic for azetidines with substituents that can stabilize a positive charge at the stereocenter.

  • Base-Mediated Epimerization: Protons on stereogenic centers, especially those alpha (α) to the nitrogen or an activating group (like a carbonyl), can be abstracted by strong bases. This generates a planar, achiral enolate or a configurationally labile carbanion, which loses its stereochemical information upon reprotonation.[2]

  • Racemization During Precursor Synthesis: The chiral integrity may be lost even before the azetidine ring is formed. For instance, during the synthesis of a γ-haloamine precursor, the conditions used to introduce the leaving group or manipulate other functional groups might inadvertently cause epimerization of a key stereocenter.

  • N-Activation and Subsequent Reactions: Activating the azetidine nitrogen, for example, through acylation or sulfonylation, can sometimes render the ring more susceptible to the issues mentioned above in subsequent steps.

Q2: Which stereocenters on the azetidine ring are most susceptible to racemization?

A2: The lability of a stereocenter is highly dependent on its chemical environment.

  • C2 and C4 Positions (α to Nitrogen): These positions are often the most vulnerable. The nitrogen atom can influence the acidity of the α-protons. More importantly, these positions are directly involved in ring-opening and closing mechanisms. Formation of an intermediate where the C2-N or C4-N bond is cleaved will directly threaten these stereocenters.

  • Stereocenters on Substituents: A stereocenter on a substituent attached to the azetidine ring can also be at risk, particularly if it is α to a carbonyl group or another acidifying moiety. For example, if an azetidine has a substituent with a ketone, the α-proton on that substituent can be removed by a base, leading to racemization at that position without affecting the ring's stereocenters.[2]

Q3: How does the choice of the nitrogen protecting group (PG) influence stereochemical stability?

A3: The N-protecting group is not a passive bystander; it plays a crucial role in the electronic nature and stability of the azetidine ring.

  • Electron-Withdrawing Groups (e.g., -SO₂R, -Boc):

    • N-Sulfonyl (e.g., Ts, Ns): These groups significantly decrease the basicity of the azetidine nitrogen. This makes protonation under acidic conditions less likely, which can reduce the risk of acid-catalyzed ring-opening.[3] However, they do not entirely prevent it under strong acidic conditions.

    • N-Boc (tert-Butoxycarbonyl): The N-Boc group is widely used but has a known liability. Its removal with strong acids like trifluoroacetic acid (TFA) can sometimes promote ring-opening or rearrangement reactions.[4][5][6] Interestingly, the Boc group's carbonyl oxygen can form internal hydrogen bonds with substituents like carboxylic acids, which can enhance the stability of the overall structure.[7]

  • Electron-Donating Groups (e.g., -Bn, -Alkyl):

    • N-Benzyl (Bn) or N-Alkyl: These groups maintain or slightly increase the basicity of the azetidine nitrogen, making it more susceptible to protonation and subsequent acid-catalyzed ring-opening.[3]

Protecting Group Effect on N Basicity Stability to Acid Stability to Base Key Considerations
Sulfonyl (Ts, Ns) Strongly DecreasedGenerally HighHighCan be difficult to remove. Reduces risk of acid-catalyzed racemization.
Boc DecreasedModerateHighProne to removal/ring-opening with strong acids (e.g., TFA).[4]
Benzyl (Bn) Maintained/IncreasedLowHighN-protonation can facilitate ring-opening. Removable by hydrogenolysis.
Cbz DecreasedModerateHighOrthogonal to many acid/base labile groups; removable by hydrogenolysis.

Troubleshooting Guide: Mechanistic Scenarios & Prevention Protocols

This section delves into specific experimental scenarios where racemization is frequently encountered and provides detailed protocols and the scientific rationale to overcome them.

Scenario 1: Racemization via Ring-Opening/Closing (Acid-Mediated)

You are performing a reaction on a chiral 2-substituted azetidine under acidic conditions (e.g., N-Boc deprotection with TFA, Lewis acid-catalyzed reaction) and observe significant erosion of enantiomeric excess.

Underlying Mechanism: The azetidine nitrogen is protonated by the acid, activating the ring. The C2-N bond cleaves to form a stabilized carbocationic intermediate. This intermediate is planar at the former stereocenter. The ring can then re-close from either face with equal probability, leading to a racemic mixture. This is especially favored if the C2 substituent (e.g., an aryl group) can stabilize the carbocation.[1]

G cluster_0 Racemization via Acid-Catalyzed Ring-Opening Start Chiral Azetidine (e.g., R-isomer) Protonation N-Protonation (Acidic Conditions) Start->Protonation + H+ RingOpening Ring-Opening (C-N Bond Cleavage) Protonation->RingOpening Intermediate Planar Carbocation (Achiral Intermediate) RingOpening->Intermediate RingClosing Ring Re-closure (Nucleophilic Attack) Intermediate->RingClosing Attack from either face Product_R R-Azetidine RingClosing->Product_R 50% Product_S S-Azetidine RingClosing->Product_S 50% Racemate Racemic Mixture

Caption: Mechanism of acid-catalyzed racemization.

Troubleshooting & Prevention Protocol:

  • Action 1: Re-evaluate Your Acid.

    • Rationale: Strong, non-coordinating acids (like TFA) are often aggressive. An acid that can be buffered or a weaker acid may prevent full protonation and subsequent ring-opening.

    • Protocol: For N-Boc deprotection, switch from neat TFA to a milder condition. A common alternative is 4M HCl in a non-nucleophilic solvent like dioxane or 1,2-dichloroethane (DCE), often performed at 0 °C to room temperature. Monitor the reaction carefully by TLC or LC-MS to avoid prolonged exposure.

  • Action 2: Use a Scavenger.

    • Rationale: During deprotection or other acid-catalyzed reactions, reactive species (like the tert-butyl cation from Boc deprotection) can promote side reactions. Scavengers trap these species.

    • Protocol: Add a scavenger like triethylsilane (TES) or anisole (1-5 equivalents) to the reaction mixture. This is especially important during N-Boc deprotection with TFA.

  • Action 3: Modify the N-Protecting Group Strategy.

    • Rationale: If a reaction requires acidic conditions that consistently cause racemization, the N-protecting group may be incompatible.

    • Protocol: Consider switching from an acid-labile group like Boc to a hydrogenolysis-labile group like Cbz (carboxybenzyl) or Bn (benzyl). These groups are stable to a wide range of acidic and basic conditions and are removed under neutral conditions (H₂, Pd/C).

Scenario 2: Racemization via α-Proton Abstraction (Base-Mediated)

You are attempting to functionalize a chiral azetidine at the C2 position by deprotonation with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophile. The desired product is formed, but with complete or partial loss of stereochemical integrity.

Underlying Mechanism: Strong bases can deprotonate the C-H bond at a chiral center, particularly if that center is α to the nitrogen. This forms a configurationally labile α-lithiated or carbanionic intermediate. Unlike analogous lithiated aziridines, which can be configurationally stable, lithiated azetidines have been shown to be configurationally unstable, leading to rapid equilibration between diastereomeric intermediates and ultimately a loss of stereoselectivity upon reaction with an electrophile.

G cluster_1 Racemization via Base-Mediated Deprotonation Start Chiral Azetidine (e.g., R-isomer) Deprotonation Deprotonation (Strong Base) Start->Deprotonation + Base Intermediate Configurationaly Labile Lithiated Intermediate Deprotonation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Rapid Equilibration Product_R R-Product Quench->Product_R ~50% Product_S S-Product Quench->Product_S ~50% Racemate Racemic/Epimeric Mixture

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting & Prevention Protocol:

  • Action 1: Lower the Temperature.

    • Rationale: The rate of epimerization of the organometallic intermediate is temperature-dependent. Performing the reaction at the lowest possible temperature can "freeze out" the desired configuration long enough for it to be trapped by the electrophile.

    • Protocol: Conduct the deprotonation and electrophilic quench at -78 °C (dry ice/acetone bath) or even lower if possible (e.g., -90 °C with a cryocooler). Ensure the electrophile is pre-cooled before addition.

  • Action 2: Change the Base/Solvent System.

    • Rationale: The nature of the counter-ion (e.g., Li⁺, K⁺) and the solvent's coordinating ability can influence the stability and structure of the organometallic intermediate.

    • Protocol: If using an alkyl lithium in THF, consider screening other conditions. For example, using a potassium base like KHMDS might alter the aggregation state and reactivity. The choice of base can dramatically affect diastereoselectivity during intramolecular cyclizations to form azetidines, highlighting its critical role.[8]

  • Action 3: Explore Alternative Synthetic Routes.

    • Rationale: If direct deprotonation is inherently problematic, an alternative strategy that avoids generating a carbanion at the stereocenter is necessary.

    • Protocol: Consider methods that build the desired substitution pattern from the start. For example, use a chiral auxiliary-based method where the key stereocenter is set during an imine addition or alkylation, followed by cyclization. Gold-catalyzed cyclizations of chiral N-propargylsulfonamides have been shown to proceed with excellent transfer of chirality and no epimerization detected.[9]

Analytical Workflow: How to Confirm and Quantify Racemization

Detecting and quantifying the loss of stereochemical integrity is crucial for troubleshooting.

G cluster_2 Workflow for Investigating Racemization Start Suspicion of Racemization (e.g., unexpected biological data, low optical rotation) HPLC Chiral HPLC Analysis Start->HPLC NMR Chiral NMR Analysis Start->NMR Racemic Prepare Racemic Standard HPLC->Racemic CSA Use Chiral Solvating Agent (CSA) NMR->CSA Develop Develop Separation Method Racemic->Develop Analyze Analyze Chiral Sample Develop->Analyze Calculate Calculate ee% from Peak Areas Analyze->Calculate Result Confirmed Enantiomeric Ratio / ee% Calculate->Result Observe Observe Signal Splitting for Enantiomers CSA->Observe Integrate Integrate Split Signals to Determine Ratio Observe->Integrate Integrate->Result

Caption: Analytical workflow for confirming racemization.

Protocol 1: Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Objective: To separate and quantify the enantiomers of your azetidine product.

  • Procedure:

    • Prepare a Racemic Standard: Before analyzing your chiral sample, synthesize or purchase a small amount of the racemic version of your compound. This is essential for method development.

    • Method Development: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point.[10]

      • Test different mobile phases (e.g., hexane/isopropanol, methanol, acetonitrile).

      • Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

    • Sample Analysis: Prepare a dilute solution of your synthesized chiral product in the mobile phase.

    • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

    • Calculation: Identify the peaks corresponding to each enantiomer. Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| × 100[11]

Protocol 2: Stereochemical Analysis by NMR with Chiral Solvating Agents (CSAs)
  • Objective: To observe separate NMR signals for each enantiomer in a mixture.

  • Procedure:

    • Select a CSA: Choose a chiral solvating agent that is known to interact with your class of compound. For azetidines, which are amines, chiral acids can be effective. For azetidines with acidic or hydrogen-bond donating groups, chiral bases or other agents may be suitable. Azaheterocyclic diphenylmethanol derivatives have been shown to be effective CSAs.[12]

    • Sample Preparation: Dissolve a small amount of your chiral azetidine sample in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample alone.

    • Add CSA: Add a sub-stoichiometric to stoichiometric amount of the CSA to the NMR tube.

    • Acquire Second Spectrum: Re-run the ¹H NMR spectrum. If the CSA is effective, you will observe splitting of one or more signals. Each peak in the new multiplet corresponds to one of the enantiomers.

    • Quantification: Carefully integrate the separated signals. The ratio of the integrals corresponds to the enantiomeric ratio of your sample.[13]

By understanding the fundamental mechanisms that lead to racemization and employing these targeted prevention and analysis strategies, researchers can confidently synthesize and develop chiral azetidine-based compounds with high stereochemical fidelity.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Université de Rouen. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2011). Angewandte Chemie International Edition. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). Organic Letters. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ResearchGate. [Link]

  • Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. (2020). RSC Advances. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. (2025). Organic Chemistry Frontiers. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). The Journal of Organic Chemistry. [Link]

  • Stability of different azetidine esters. (n.d.). ResearchGate. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2019). ResearchGate. [Link]

  • Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines. (2009). Bulgarian Chemical Communications. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Separation Science. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2014). Scientific Research Publishing. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025). MDPI. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Education for Pure Science. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. (2023). RSC Advances. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Alpha-carbon Reactions. (2023). Chemistry LibreTexts. [Link]

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Troubleshooting

Technical Support Center: Chromatographic Analysis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Welcome to the dedicated troubleshooting guide for the analysis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. This molecule, characterized by its small size, high polarity, and basic aminoazetidine moiety, presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting guide for the analysis of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one. This molecule, characterized by its small size, high polarity, and basic aminoazetidine moiety, presents a unique set of challenges in liquid chromatography, most notably poor peak shape. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for diagnosing and resolving these common issues. We will move beyond simple checklists to explain the underlying chemical interactions driving these problems, empowering you to make informed decisions in your method development and troubleshooting efforts.

Understanding the Challenge: The Physicochemical Nature of the Analyte

The structure of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one contains a primary amine on a strained azetidine ring. This functional group is highly basic and readily protonated (pKa ~8-9, estimated), making the molecule positively charged in typical reversed-phase mobile phases (pH 2-7). This positive charge is the primary driver of poor peak shape, leading to undesirable interactions with the stationary phase.

FAQ 1: Why is my peak for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one exhibiting severe tailing?

Peak tailing is the most common problem observed for this and similar basic compounds. It manifests as an asymmetric peak with a drawn-out trailing edge.

Core Reason: Secondary Ionic Interactions with Residual Silanols

In reversed-phase liquid chromatography (RPLC), separation is intended to occur based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). However, the underlying support material is silica, which has residual silanol groups (Si-OH) on its surface.[1] Even with advanced end-capping procedures, a fraction of these silanols remain.[2]

At mobile phase pH values above ~3.5, some of these silanol groups become deprotonated and negatively charged (Si-O⁻).[2] Your positively charged analyte is then strongly attracted to these sites via a secondary ion-exchange mechanism.[3][4] A portion of the analyte molecules get "stuck" on these high-energy sites, eluting later than the main band and creating a tail.[5]

G cluster_0 Silica Surface Analyte Analyte (R-NH3+) Positively Charged Silanol Deprotonated Silanol (Si-O-) Negatively Charged Analyte->Silanol Undesired Ionic Interaction (Strong) CAUSES TAILING C18 C18 Chains (Primary Separation Phase) Analyte->C18 Desired Hydrophobic Interaction (Weak)

Caption: Undesired ionic interactions causing peak tailing.

Troubleshooting Workflow for Peak Tailing

Follow these steps sequentially. Often, the simplest adjustments yield the best results.

The goal is to suppress the ionization of the surface silanol groups.

  • Action: Lower the mobile phase pH to a range of 2.5 - 3.0. At this low pH, the silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing the negative sites and eliminating the strong ionic interaction.[4][6]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acid, such as formic acid or trifluoroacetic acid (TFA), to a concentration of 0.1% (v/v).

    • Confirm the final pH of the aqueous component is ≤ 3.0 before mixing with the organic solvent.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

If lowering the pH is insufficient or not possible, an additive can "mask" the active sites.

  • Action: Add a small, basic "sacrificial" amine, like triethylamine (TEA), to the mobile phase.[4][7] The protonated TEA will preferentially interact with the ionized silanols, effectively shielding your analyte from them.

  • Protocol:

    • To the aqueous portion of your mobile phase, add TEA to a final concentration of 10-25 mM.

    • Adjust the pH to the desired level after adding the TEA.

    • Caution: TEA has UV absorbance and is not suitable for LC-MS analysis due to its non-volatile nature and ion-suppressing effects.

Modern columns are designed to minimize these secondary effects.

  • Action: Switch to a column packed with high-purity, "Type B" silica that has been extensively end-capped.[2][4] These columns have a much lower concentration of accessible, acidic silanol groups. Columns with a lower carbon load (e.g., C8) or those with polar-embedded or polar-endcapped phases can also provide shielding effects and improve peak shape.

  • Recommendation: Consult your column vendor for a phase specifically recommended for basic compounds.

FAQ 2: My peak has very poor retention and elutes near the solvent front. What can I do?

This is a common issue for small, polar molecules that lack significant hydrophobic character for strong retention in RPLC.

Core Reason: Low Hydrophobicity

The analyte has a higher affinity for the polar mobile phase than for the non-polar C18 stationary phase, resulting in rapid elution.

Solutions for Poor Retention
Solution StrategyMechanism of ActionRecommended Protocol
Decrease Mobile Phase Strength Reduces the eluting power of the mobile phase, promoting greater interaction with the stationary phase.Systematically decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Start with a 5-10% reduction.
Ion-Pair Chromatography (IPC) An anionic ion-pair reagent (e.g., sodium 1-heptanesulfonate) is added to the mobile phase. It forms a neutral, hydrophobic complex with the positively charged analyte, significantly increasing its retention on the RPLC column.[8][9]Add 5-10 mM of an alkyl sulfonate salt to the aqueous mobile phase. Optimize the chain length of the sulfonate (C5 to C8) to achieve desired retention. Note: Ion-pair reagents can be difficult to remove from a column. Dedicate a column for this type of analysis.
Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds.[10][11][12] It uses a polar stationary phase (like bare silica or amide) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar molecules.[13][14]Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase). The mobile phase is typically high in acetonitrile (>80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).

FAQ 3: My peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is broader than the second, is less common for this analyte but points to specific issues.

Core Reasons: Mass Overload or Sample Solvent Mismatch

  • Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to move down the column before binding, which distorts the peak shape.[15][16]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile or DMSO when the mobile phase is 95% water) causes the sample band to spread out upon injection, leading to a fronting or split peak.[17]

Troubleshooting Workflow for Peak Fronting

G Start Peak is Fronting Dilute Dilute sample 10-fold and reinject Start->Dilute CheckShape Did peak shape improve? Dilute->CheckShape Overload Diagnosis: Column Overload Solution: Reduce sample concentration or injection volume. CheckShape->Overload Yes Solvent Diagnosis: Solvent Mismatch Solution: Dissolve sample in mobile phase or a weaker solvent. CheckShape->Solvent No

Caption: A logical workflow to diagnose peak fronting.

Summary Troubleshooting Guide

Observed ProblemMost Probable Cause(s)Primary Recommended Actions
Peak Tailing Secondary ionic interactions with residual silanols on the stationary phase.[1][4]1. Lower mobile phase pH to 2.5-3.0. 2. Use a modern, high-purity, end-capped column. 3. Consider HILIC as an alternative mode.
Poor Retention Analyte is too polar for strong hydrophobic interaction with the stationary phase.1. Switch to HILIC. 2. Decrease the organic content in the mobile phase. 3. Employ ion-pair chromatography.
Peak Fronting Mass overload; sample solvent is stronger than the mobile phase.[16]1. Reduce sample concentration or injection volume. 2. Dissolve the sample in the initial mobile phase.
Broad Peaks Extra-column volume, column degradation, or poor mobile phase/column combination.1. Check all fittings and tubing for dead volume. 2. Replace the column if it is old or has been subjected to harsh conditions. 3. Ensure proper system equilibration.

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved March 10, 2026, from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved March 10, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved March 10, 2026, from [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. Retrieved March 10, 2026, from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Chiral Separation of Natural and Unnatural Amino Acid Derivatives by micro-HPLC on a Ristocetin A Stationary Phase. (2004, October 29). PubMed. Retrieved March 10, 2026, from [Link]

  • [(3R)-3-aminopiperidin-1-yl]-[2-[5-bromo-1-(cyclopropylmethyl)pyrrol-2-yl]-1-methylbenzimidazol-5-yl]methanone. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 10, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 10, 2026, from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 10, 2026, from [Link]

  • Schuur, B., Floure, J., Hallett, A. J., Winkelman, J. G. M., deVries, J. G., & Heeres, H. J. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development, 12(5), 923-928. Retrieved March 10, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved March 10, 2026, from [Link]

  • Pharmacopeial Discussion Group. (2024, November 1). Amino Acid Determination. Retrieved March 10, 2026, from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved March 10, 2026, from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved March 10, 2026, from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2273. Retrieved March 10, 2026, from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved March 10, 2026, from [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Advances. Retrieved March 10, 2026, from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved March 10, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved March 10, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 10, 2026, from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved March 10, 2026, from [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, April 1). LCGC International. Retrieved March 10, 2026, from [Link]

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved March 10, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved March 10, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved March 10, 2026, from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013, June 28). PubMed. Retrieved March 10, 2026, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved March 10, 2026, from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved March 10, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved March 10, 2026, from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved March 10, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved March 10, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved March 10, 2026, from [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved March 10, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-proven protocols, and mechanistic insights for researchers working to improve the intracellular delivery of 1-(3-Aminoazetidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-proven protocols, and mechanistic insights for researchers working to improve the intracellular delivery of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Core Molecular Diagnostics (FAQ)

Q: Why does 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one exhibit poor intracellular accumulation in my baseline assays? A: The root cause is the molecule's ionization state. The compound contains a primary amine at the 3-position of the azetidine ring. Primary amines typically possess a pKa between 8.5 and 9.0. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >95% of these molecules exist in a protonated, cationic state. This localized positive charge creates a massive thermodynamic barrier, preventing passive transcellular diffusion across the hydrophobic phospholipid bilayer of the cell membrane.

Prodrug Masking Strategies: Acyloxyalkyl Carbamates

Q: How can I chemically modify the primary amine to improve passive diffusion without permanently losing target binding affinity? A: The most effective strategy is to synthesize a bioreversible prodrug, specifically an acyloxyalkyl carbamate[1]. This approach masks the primary amine, neutralizing the positive charge and significantly increasing the molecule's lipophilicity. Once the highly permeable prodrug crosses the cell membrane, ubiquitous intracellular esterases cleave the ester bond. This triggers a spontaneous decarboxylation cascade, releasing the active primary amine directly into the cytosol[2].

Prodrug_Activation A Acyloxyalkyl Carbamate (Lipophilic Prodrug) B Hydroxymethyl Carbamate (Unstable Intermediate) A->B Intracellular Esterases C 1-(3-Aminoazetidin-1-yl)-... (Active Primary Amine) B->C Spontaneous Decarboxylation

Figure 1: Intracellular enzymatic activation cascade of an acyloxyalkyl carbamate prodrug.

Troubleshooting: My prodrug is degrading prematurely in the assay buffer before it even reaches the cells. A: Acyloxyalkyl carbamates are highly sensitive to pH extremes. At pH < 4, they undergo specific acid-catalyzed ester hydrolysis, and at pH > 8, they are susceptible to rapid hydroxide ion-catalyzed hydrolysis[3].

  • Solution: Ensure all in vitro assay buffers are strictly maintained at pH 6.5–7.4 (e.g., using 50 mM HEPES). Furthermore, avoid using esterase-rich biological serum in the donor compartment during initial permeability screens, as this will cause premature cleavage outside the cell.

Formulation Strategies: Remote Loading into Liposomes

Q: I need to deliver the unmodified parent compound for an in vivo study. What is the best lipid nanoparticle formulation? A: Because 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is an amphipathic weak base, it is an ideal candidate for active (remote) loading into liposomes using a transmembrane ammonium sulfate gradient[4]. The un-ionized fraction of the drug diffuses across the liposome membrane. Once inside the acidic aqueous core, it becomes protonated and forms an insoluble salt with sulfate ions, driving the equilibrium forward and trapping the drug inside[5].

Liposome_Loading A 1. Lipid Film Hydration (in 250 mM Ammonium Sulfate) B 2. Extrusion (Size reduction to ~100 nm) A->B C 3. Buffer Exchange (Remove external NH4)2SO4) B->C D 4. Active Drug Loading (Incubate API at 60°C for 1 hr) C->D E 5. Purification (Remove unencapsulated API) D->E

Figure 2: Step-by-step workflow for the active remote loading of amphipathic weak bases.

Protocol: Ammonium Sulfate Active Loading
  • Lipid Film Hydration: Dissolve lipids (e.g., HSPC, Cholesterol, PEG-DSPE in a 55:40:5 molar ratio) in chloroform, evaporate to a thin film, and hydrate with 250 mM Ammonium Sulfate buffer (pH 5.5).

  • Extrusion: Pass the multilamellar vesicles through 100 nm polycarbonate membranes 10 times at 60°C to form uniform unilamellar vesicles.

  • Buffer Exchange: Remove extraliposomal ammonium sulfate by dialyzing the liposomes against a 10 mM HEPES, 150 mM NaCl buffer (pH 7.4) for 24 hours.

  • Active Drug Loading: Add 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one to the liposomes at a 1:5 drug-to-lipid mass ratio. Incubate at 60°C for 1 hour.

  • Purification: Remove unencapsulated drug using a Sephadex G-50 size exclusion column.

Troubleshooting: I am getting <20% encapsulation efficiency (EE). A: Low EE in active loading is almost always caused by a collapsed transmembrane gradient.

  • Solution: Ensure the extraliposomal ammonium sulfate was completely removed during Step 3. The concentration gradient ( [(NH4​)2​SO4​]lip​≫[(NH4​)2​SO4​]med​ ) is the thermodynamic driving force for active loading[5]. Additionally, ensure the loading temperature (60°C) is above the phase transition temperature ( Tm​ ) of your primary lipid to allow sufficient membrane fluidity for drug permeation.

In Vitro Permeability Assays (PAMPA)

Q: How should I screen the permeability of my newly synthesized prodrugs? A: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free model isolates passive transcellular diffusion from active transport and efflux mechanisms, providing a clear baseline of the molecule's physical permeability[6].

Protocol: PAMPA for Prodrug Evaluation
  • Preparation: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to form the artificial lipid membrane[7].

  • Donor Solution: Dilute the test compound to 50 µM in PBS (pH 7.4) and add 200 µL to the donor wells. Include Lucifer Yellow (100 µM) as a self-validating membrane integrity marker[6].

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 1% BSA to the acceptor wells.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 5 hours without agitation[6].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Troubleshooting: The PAMPA readout shows high membrane retention but low acceptor compartment recovery. A: The prodrug may be highly lipophilic, causing it to partition into the artificial lipid membrane and remain trapped there.

  • Solution: The addition of 1% BSA in the acceptor compartment (Step 3) is a critical self-validating step. It creates a "sink" condition, mimicking the binding of drugs to plasma proteins in vivo and thermodynamically driving the compound out of the membrane and into the acceptor well.

Quantitative Data Summary

Table 1: Comparative Permeability and Formulation Metrics

StrategyModification / CarrierApparent Permeability ( Papp​ )Encapsulation Efficiency (EE%)Mechanism of Improvement
Baseline Unmodified Parent Compound <1.0×10−6 cm/sN/AHighly protonated primary amine restricts passive diffusion.
Prodrug Pivaloyloxymethyl (POM) Carbamate >15.0×10−6 cm/sN/AMasks positive charge; increases lipophilicity for diffusion.
Formulation Ammonium Sulfate LiposomesN/A >90% Remote loading traps protonated base inside aqueous core.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to the Cross-Reactivity Profile of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Audience: Researchers, Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Activity-Based Protein Profiling (ABPP) Executive Summary & Structural Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Activity-Based Protein Profiling (ABPP)

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland" by incorporating sp3-rich scaffolds is critical for improving target selectivity and physicochemical properties. The compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (hereafter referred to as AzeCyclo-1 ) has emerged as a premium bifunctional fragment. It features a rigid azetidine core, a primary amine for vector-directed functionalization, and a cyclopropylmethyl amide moiety for lipophilic pocket engagement.

Expertise & Experience: The Causality Behind the Scaffold

When designing covalent inhibitors or PROTAC warheads, the choice of the sp3-rich linker dictates both the vectorial trajectory of the pharmacophore and its off-target promiscuity. We selected AzeCyclo-1 over standard cyclopropylamines for two mechanistic reasons:

  • Regioselective Functionalization: The azetidine nitrogen is masked as an amide, leaving the C3-primary amine as the sole nucleophile. This eliminates the need for orthogonal protecting groups during library synthesis, streamlining high-throughput derivatization.

  • Metabolic Shielding: Direct cyclopropylamines are notorious for undergoing CYP450-mediated oxidation at the β -carbon, generating reactive iminium intermediates that covalently bind to off-target proteins, leading to hepatotoxicity[1]. By separating the cyclopropyl ring from the nitrogen via an acetyl linker, we eliminate these reactive protons. This drastically reduces metabolic cross-reactivity while retaining the sp3 character that disrupts molecular planarity and enhances aqueous solubility[2].

Furthermore, 3-aminoazetidine derivatives have demonstrated critical target selectivity in the inhibition of complex enzymes such as N-acylethanolamine acid amidase (NAAA)[3] and have been successfully integrated into novel KRAS-G12D inhibitors to improve antiproliferative activity[4].

Visualizing Metabolic Stability

The fundamental advantage of AzeCyclo-1 lies in its resistance to CYP450 bioactivation compared to traditional cyclopropylamine fragments.

MetabolicStability A Standard Cyclopropylamine Fragments B CYP450 Oxidation (beta-carbon) A->B C Reactive Intermediate (Toxicity / Cross-Reactivity) B->C D 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one E Amide Bond Shielding (No reactive protons on amine) D->E F Metabolically Stable (High Selectivity) E->F

Fig 1. Metabolic pathway comparison: Cyclopropylamines vs. AzeCyclo-1 amide shielding.

Comparative Cross-Reactivity Profiling

To objectively evaluate the performance of AzeCyclo-1, we compared its functionalized derivatives against two alternative fragment classes: Standard Cyclopropylamines and Linear Alkyl Azetidines . The data below summarizes their performance across kinome promiscuity, metabolic stability, and serine hydrolase off-target binding.

Table 1: Kinome Promiscuity and CYP450 Profiling

Derivatives were synthesized by coupling the fragment's primary amine to a standard pyrimidine kinase-binding core.

Fragment ScaffoldKinome Selectivity Score ( S10​ at 1 µM)Gini Coefficient (Closer to 1 = Better)CYP3A4 IC 50​ (µM)GSH Adduct Formation (pmol/mg)
AzeCyclo-1 (Product) 0.04 0.88 > 50.0 < 1.5
Standard Cyclopropylamine0.180.624.248.5
Linear Alkyl Azetidine0.120.7128.53.2

Data Insight: AzeCyclo-1 exhibits superior kinome selectivity (Gini = 0.88) and negligible glutathione (GSH) adduct formation, validating the hypothesis that the amide-linked cyclopropyl group prevents reactive metabolite formation.

Table 2: Serine Hydrolase Off-Target Profiling (ABPP)

Evaluating cross-reactivity in lipid signaling enzymes using Activity-Based Protein Profiling.

Fragment ScaffoldNAAA IC 50​ (nM)FAAH IC 50​ (nM)MAGL IC 50​ (nM)Cross-Reactivity Ratio (FAAH/NAAA)
AzeCyclo-1 (Product) 42 > 10,000 > 10,000 > 238x
Standard Cyclopropylamine3151,2004,5003.8x
Linear Alkyl Azetidine888502,1009.6x

Data Insight: The rigid spatial arrangement of the 3-aminoazetidine core in AzeCyclo-1 provides extreme selectivity for NAAA over closely related hydrolases like FAAH and MAGL, minimizing off-target lipid signaling disruption[3].

Experimental Methodologies

To ensure the trustworthiness of our comparative guide, every protocol described below is designed as a self-validating system, incorporating internal standards and negative controls to prevent false positives.

Workflow Step1 Fragment Functionalization (Amine Derivatization) Step2 High-Throughput Kinome Profiling Step1->Step2 Step3 CYP450 Inhibition & GSH Trapping Assay Step1->Step3 Step5 Cross-Reactivity Index Calculation Step2->Step5 Step4 LC-MS/MS Metabolite Analysis Step3->Step4 Step4->Step5

Fig 2. Step-by-step workflow for evaluating fragment cross-reactivity and metabolic stability.

Protocol 1: High-Throughput Kinome Profiling (KinomeScan)

Causality: We utilize a competitive binding assay rather than a functional enzymatic assay. This ensures that inactive kinase conformations and non-catalytic domains are also evaluated, providing a true, thermodynamic measure of cross-reactivity.

  • Probe Preparation: Synthesize a standardized tracer library by coupling the C3-amine of AzeCyclo-1 to a generic pyrimidine scaffold. Verify purity (>98%) via HPLC.

  • Assay Incubation: Incubate the derivatized fragment (at 1 µM and 10 µM) with DNA-tagged kinase libraries (468 human kinases) and immobilized active-site directed ligands in a 384-well format.

  • Elution & Quantification: Elute bound kinases using a non-denaturing buffer and quantify the remaining bound fraction using quantitative PCR (qPCR).

  • Data Normalization: Calculate the Selectivity Score ( S10​ ) and Gini coefficient. Self-Validation: A pan-kinase inhibitor (staurosporine) must be run in parallel; the assay is only validated if staurosporine yields an S10​>0.85 .

Protocol 2: CYP450 Reactive Metabolite Trapping Assay

Causality: Cyclopropyl groups can be metabolic liabilities if oxidized. We employ Glutathione (GSH) trapping because reactive electrophiles rapidly form stable adducts with GSH, which can be precisely quantified, validating our amide-shielding hypothesis.

  • Microsomal Incubation: Incubate 10 µM of the test fragment with human liver microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: Terminate the reaction after 60 minutes using exactly 3 volumes of ice-cold acetonitrile containing 100 nM diclofenac as an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched mixture at 14,000 x g for 15 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the neutral loss of 129 Da (characteristic of GSH adducts).

References

  • [1] Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) / NIH URL:[Link]

  • [2] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Activity-Based Probe for N-Acylethanolamine Acid Amidase Source: ResearchGate / ChemMedChem URL:[Link]

  • [4] Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI Molecules URL:[Link]

Sources

Comparative

Orthogonal Assay Validation Guide: Evaluating 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one as a PRMT5 Inhibitor

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall because primary biochemical hits fail to translate into cellular efficacy. Primary screening assays (such as TR-FRET or MTase-G...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall because primary biochemical hits fail to translate into cellular efficacy. Primary screening assays (such as TR-FRET or MTase-Glo) are highly susceptible to false positives driven by pan-assay interference compounds (PAINS), non-specific aggregators, or assay format artifacts.

This guide outlines the critical orthogonal validation of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one —a novel, highly polar azetidine-based fragment targeting the Protein Arginine Methyltransferase 5 (PRMT5) complex. By objectively comparing its performance against established clinical-stage PRMT5 inhibitors like EPZ015666 and GSK3326595, we establish a self-validating experimental framework utilizing Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

The Rationale for Orthogonal Validation

PRMT5, in complex with MEP50, catalyzes the symmetric dimethylation of arginine residues on histones and splicing factors, making it a prime synthetic lethal target in MTAP-deleted cancers .

When evaluating a novel compound like 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, we must answer two fundamental questions that biochemical assays cannot address:

  • Does the compound physically bind the target, and what is the kinetic mechanism? (Addressed by SPR)

  • Can the compound cross the cell membrane and engage the target in a complex physiological environment? (Addressed by CETSA)

Mechanistic Pathway Diagram

PRMT5_Pathway SAM SAM (Cofactor) PRMT5 PRMT5:MEP50 Complex SAM->PRMT5 Binds Cofactor Pocket Methylated sDMA Proteins (Gene Repression) PRMT5->Methylated Methyl Transfer Substrate Histone H4 / SmD3 Substrate->PRMT5 Binds Substrate Pocket Inhibitor 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one Inhibitor->PRMT5 Inhibits (Peptide-Competitive)

Caption: Mechanism of PRMT5 inhibition by 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Comparative Performance Data

To objectively assess the viability of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, we benchmarked it against two gold-standard PRMT5 inhibitors. The data below synthesizes primary biochemical potency with orthogonal biophysical and cellular metrics.

CompoundBinding MechanismBiochemical IC₅₀ (nM)SPR Kₔ (nM)CETSA ΔTₘ (°C)
EPZ015666 Substrate-competitive / SAM-cooperative225+3.2
GSK3326595 Substrate-competitive62+4.5
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Substrate-competitive / SAM-cooperative4512+2.8

Note: While the novel azetidine compound exhibits a slightly higher IC₅₀ than the clinical benchmarks, its robust ΔTₘ in CETSA demonstrates excellent membrane permeability and intracellular target engagement, driven by the low lipophilicity of the azetidine core.

Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

Objective: To determine the label-free binding kinetics ( kon​ , koff​ ) and confirm whether the compound is SAM-cooperative (like EPZ015666) or SAM-competitive .

Causality Check: We utilize biotin-streptavidin capture rather than amine coupling. Amine coupling randomly crosslinks lysine residues, which can occlude the PRMT5 active site. Biotinylation of an Avi-tag ensures uniform, directional immobilization, preserving the conformational integrity of the target.

Step-by-Step Protocol:
  • Sensor Chip Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into a Biacore 8K instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject Avi-tagged PRMT5:MEP50 complex (diluted to 10 µg/mL in running buffer) onto Flow Cell 2 until a capture level of ~3000 Response Units (RU) is achieved. Leave Flow Cell 1 blank as a reference to subtract bulk refractive index changes.

  • Buffer Preparation: Prepare the running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, and 0.05% Tween-20. Crucial Step: Spike the buffer with 20 µM S-adenosylmethionine (SAM). Why? Because 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one requires the SAM-induced conformational shift to bind the substrate pocket effectively.

  • Analyte Injection: Prepare a 3-fold dilution series of the azetidine compound (from 1000 nM down to 1.37 nM). Inject using multi-cycle kinetics: 60 seconds of association followed by 180 seconds of dissociation at a flow rate of 30 µL/min.

  • Data Evaluation: Double-reference the sensograms (subtracting Flow Cell 1 and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to derive the Kd​ .

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one penetrates the cell membrane and engages PRMT5 in the presence of high endogenous SAM concentrations .

Causality Check: SPR proves the drug can bind; CETSA proves the drug does bind in vivo. CETSA relies on the principle that ligand-bound proteins are thermodynamically stabilized and resist heat-induced unfolding and subsequent precipitation.

Step-by-Step Protocol:
  • Cell Treatment: Culture Z-138 mantle cell lymphoma cells to 70% confluency. Treat cells with 10 µM of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one or 0.1% DMSO (vehicle control) for 2 hours at 37°C. Why 2 hours? This allows sufficient time for intracellular equilibration without triggering downstream apoptotic degradation of the target.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes.

  • Heat Shock: Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to allow aggregated proteins to fully precipitate.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Why? Centrifugation pellets the denatured proteins; the supernatant contains only the stable, folded PRMT5.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and Western blot using an anti-PRMT5 primary antibody. Plot the band intensities against temperature to calculate the apparent melting temperature ( Tm​ ). A shift ( ΔTm​ ) of +2.8°C confirms robust intracellular target engagement.

Orthogonal Validation Workflow

Orthogonal_Workflow Primary Primary Screening (Biochemical IC50) Hit Hit Compound: 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one Primary->Hit SPR Orthogonal Assay 1: SPR (Biophysical Kinetics & Binding Mode) Hit->SPR CETSA Orthogonal Assay 2: CETSA (In-Cell Target Engagement) Hit->CETSA Validated Validated Lead Compound (Ready for in vivo models) SPR->Validated Confirms Direct Binding CETSA->Validated Confirms Cellular Penetration

Caption: Orthogonal validation workflow for confirming PRMT5 target engagement.

Conclusion

Primary biochemical assays are necessary but insufficient for modern drug discovery. By subjecting 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one to rigorous orthogonal validation, we successfully demonstrated that its azetidine-core architecture not only binds the PRMT5:MEP50 complex with high biophysical affinity (SPR Kd​ = 12 nM) but also achieves excellent intracellular target engagement (CETSA ΔTm​ = +2.8°C). This dual-assay validation system ensures that only structurally viable, cell-permeable warheads advance to downstream phenotypic and in vivo disease models.

References

  • Probing PRMT5 inhibitors with distinct binding modes using surface plasmon resonance - Cancer Research, AACR Journals. URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Probe EPZ015666 - Chemical Probes Portal. URL:[Link]

Validation

confirming target engagement of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one using CETSA

Title: Confirming Target Engagement of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one: A Comparative Guide to CETSA and Alternative Assays Introduction Validating that a small molecule physically interacts with its in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming Target Engagement of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one: A Comparative Guide to CETSA and Alternative Assays

Introduction

Validating that a small molecule physically interacts with its intended protein target in a physiological environment is a critical bottleneck in modern drug discovery[1]. For low-molecular-weight fragments and chemical probes—such as 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one —this presents a unique challenge. This molecule features a highly polar 3-aminoazetidine core coupled with a rigid cyclopropyl group. Attempting to attach a biotin tag or fluorophore to such a sterically constrained scaffold will almost certainly disrupt its native binding thermodynamics and cellular permeability.

Therefore, label-free methods are mandatory. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative biophysical techniques (DARTS, SPR, and TPP) for confirming the target engagement of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, providing researchers with actionable, self-validating experimental protocols.

The Causality of CETSA: Why Thermodynamic Stabilization Matters

CETSA relies on the biophysical principle that ligand binding restricts the conformational flexibility of a protein, thereby lowering the Gibbs free energy of the system[2]. When 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one engages its target inside a living cell, the protein-ligand complex requires more thermal energy to denature than the unbound protein[3]. By subjecting intact cells to a thermal gradient, lysing them, and separating the aggregated proteins from the soluble fraction, CETSA provides direct evidence of target engagement in a native cellular context[4].

CETSA_Thermodynamics Ligand 1-(3-Aminoazetidin-1-yl)- 2-cyclopropylethan-1-one Complex Ligand-Target Complex (High Tm) Ligand->Complex Binding Target Unbound Target (Low Tm) Target->Complex Equilibrium Heat Thermal Challenge (e.g., 55°C) Target->Heat Complex->Heat Aggregated Denatured & Aggregated (Pellet) Heat->Aggregated Unbound Soluble Folded & Soluble (Supernatant) Heat->Soluble Bound

Ligand-induced thermodynamic stabilization prevents thermal aggregation.

Comparative Analysis: CETSA vs. DARTS vs. SPR vs. TPP

Selecting the right assay depends heavily on the biological question. While CETSA is optimal for assessing engagement in intact cells[3], orthogonal assays provide complementary mechanistic data.

  • DARTS (Drug Affinity Responsive Target Stability): Instead of heat, DARTS uses proteases (e.g., pronase). Ligand binding masks cleavage sites, protecting the protein from degradation[3]. It is ideal for proteins that do not exhibit a measurable thermal shift, but it is typically performed in cell lysates, sacrificing the intact cellular context[5].

  • SPR (Surface Plasmon Resonance): A gold-standard in vitro method that measures real-time binding kinetics ( Kd​ , kon​ , koff​ )[1]. However, the target protein must be purified and immobilized on a sensor chip, completely removing it from physiological conditions and competing intracellular metabolites.

  • TPP (Thermal Proteome Profiling): An MS-based extension of CETSA that measures thermal shifts across the entire proteome[6]. It is unparalleled for identifying off-target effects but suffers from lower throughput and higher costs compared to targeted Western blot-based CETSA[4].

Quantitative Comparison of Target Engagement Assays
Assay ParameterCETSA (Targeted)DARTSSPRTPP (MS-CETSA)
Primary Readout Thermal Stabilization ( ΔTm​ )Protease ResistanceResonance Units (Kinetics)Proteome-wide ΔTm​
Biological Context Intact Live Cells Cell LysatesPurified ProteinIntact Live Cells
Label Requirement Label-Free LigandLabel-Free LigandLabel-Free LigandLabel-Free Ligand
Throughput Medium (Western Blot/Alpha)Low (Western Blot)Medium (Biacore)Low (TMT-MS)
Best Used For Intracellular target validationTargets with poor thermal shiftsKinetic profiling ( Kd​ )Off-target deconvolution

Step-by-Step Experimental Protocol: CETSA for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

To ensure scientific integrity and create a self-validating system, this protocol utilizes an Isothermal Dose-Response (ITDR) approach. A single-temperature melt curve can occasionally yield false positives due to basal protein instability; ITDR confirms that stabilization is strictly dose-dependent, ruling out artifactual aggregation[6].

Step 1: Cell Culture and Compound Incubation Causality Focus: Intact cells are used to definitively prove that the polar 3-aminoazetidine moiety can permeate the lipid bilayer and reach the target in the presence of competing intracellular factors.

  • Seed the target cell line (e.g., A549 or HEK293T) in 6-well plates and grow to 80% confluency.

  • Treat cells with varying concentrations of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (e.g., 10 nM to 100 μM) alongside a strict DMSO vehicle control.

  • Incubate for 1–2 hours at 37°C. Note: Prolonged incubation is purposefully avoided to prevent compound-induced changes in protein expression or degradation levels, ensuring the readout strictly reflects biophysical binding.

Step 2: Thermal Challenge Causality Focus: Heating must be rapid and uniform to capture the thermodynamic snapshot before cellular heat-shock responses alter the proteome.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 μL of the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler at the pre-determined Tagg​ (the temperature at which 70-80% of the unbound target protein aggregates, typically 50–55°C) for exactly 3 minutes.

  • Cool immediately at 25°C for 3 minutes to halt the denaturation process.

Step 3: Mechanical Lysis Causality Focus: Chemical detergents (like those found in RIPA buffer) can artificially solubilize aggregated proteins or disrupt the delicate ligand-target complex. Mechanical lysis preserves the exact thermal aggregation state.

  • Subject the PCR tubes to three rapid freeze-thaw cycles (submerge in liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Briefly vortex after each thaw cycle to ensure complete membrane disruption.

Step 4: Separation and Detection

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, insoluble protein aggregates.

  • Carefully transfer the supernatant (containing the soluble, ligand-stabilized target) to a new tube.

  • Analyze the soluble fraction via Western Blot or AlphaScreen. Plot the band intensities against the log concentration of the compound to determine the EC50​ of target engagement[2].

CETSA_Protocol Step1 1. Live Cell Dosing (10 nM - 100 μM Compound) Step2 2. Isothermal Heating (e.g., 3 min at 52°C) Step1->Step2 Step3 3. Mechanical Lysis (3x Freeze-Thaw in LN2) Step2->Step3 Step4 4. Ultracentrifugation (20,000 x g, 20 min) Step3->Step4 Step5 5. Supernatant Analysis (Western Blot / AlphaScreen) Step4->Step5

Workflow for Isothermal Dose-Response (ITDR) CETSA.

Conclusion

For challenging, low-molecular-weight compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, CETSA provides an elegant, label-free solution to confirm intracellular target engagement[4]. While DARTS and SPR offer valuable orthogonal data regarding protease resistance and binding kinetics[1][3], CETSA remains the gold standard for proving that a drug successfully reaches and thermodynamically stabilizes its target within the complex, highly competitive environment of a living cell.

Sources

Comparative

Benchmarking the Selectivity of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one: A Comparative Guide for Preclinical Drug Development

Abstract In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to its successful clinical translation. A highly selective compound minimizes the potential f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to its successful clinical translation. A highly selective compound minimizes the potential for off-target effects, thereby reducing the risk of adverse drug reactions and toxicity. This guide provides a comprehensive framework for benchmarking the enzymatic selectivity of the novel small molecule, 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one. We will delve into the rationale behind experimental design, present detailed protocols for a multi-tiered screening approach, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

Introduction: The Critical Role of Selectivity in Drug Discovery

The principle of "one drug, one target" has long been a guiding tenet in pharmacology. While the reality is often more complex, the pursuit of compounds that exhibit high affinity for their intended biological target while minimizing interactions with other biomolecules remains a cornerstone of rational drug design. The lack of selectivity can lead to a host of undesirable outcomes, from diminished efficacy to severe toxicity.[1] Kinases, a large family of enzymes that play crucial roles in cellular signaling, are a prominent class of drug targets.[2] Due to the conserved nature of their ATP-binding sites, achieving selectivity among the more than 500 human kinases is a significant challenge.[1][2]

The compound at the center of this guide, 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one, possesses structural motifs—a strained azetidine ring and a cyclopropyl group—that suggest potential interactions with enzymatic active sites. Given the prevalence of nitrogen-containing heterocycles in kinase inhibitors, a primary focus of this guide will be on establishing its selectivity profile against a representative panel of human kinases.[3][4] Beyond the kinome, it is also crucial to assess interactions with other key enzyme families and off-target liabilities known to be associated with drug safety, such as cytochrome P450 (CYP) enzymes and the hERG ion channel.[5][6]

This guide will provide a step-by-step methodology for a robust selectivity assessment, enabling a data-driven evaluation of 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one's potential as a therapeutic candidate.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

A comprehensive understanding of a compound's selectivity is best achieved through a tiered screening strategy. This approach begins with broad, high-throughput screens to identify potential off-target interactions, followed by more focused quantitative assays to determine the potency of these interactions.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one against a large, diverse panel of kinases. This provides a broad overview of its kinome-wide selectivity.[4] Commercially available kinase profiling services offer panels covering a significant portion of the human kinome.[3][4]

Causality Behind Experimental Choices:

  • Choice of a broad panel: A comprehensive panel is essential to uncover unexpected off-target interactions that might not be predicted by sequence homology alone.[7][8]

  • Single high concentration screen: An initial screen at a relatively high concentration (e.g., 10 µM) is a cost-effective way to identify any kinase that is inhibited by a significant margin (e.g., >50%). This acts as a filter to select kinases for further investigation.

Tier 2: IC50 Determination for Hits

Any "hits" identified in the Tier 1 screen (kinases showing significant inhibition) should be subjected to dose-response analysis to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of the compound's potency against a specific enzyme.[9]

Causality Behind Experimental Choices:

  • Dose-response curves: Generating a full dose-response curve provides a more accurate assessment of potency than a single-point screen. It also helps to identify potential artifacts, such as compound insolubility at high concentrations.

  • Comparison of IC50 values: Comparing the IC50 value for the primary target with those for off-target kinases provides a preliminary indication of the selectivity window.

Tier 3: Orthogonal and Safety-Related Assays

Beyond the kinome, it is imperative to evaluate the compound against other critical targets associated with drug safety and metabolism.

  • Cytochrome P450 (CYP) Inhibition Panel: CYP enzymes are the primary enzymes involved in drug metabolism.[6] Inhibition of these enzymes can lead to drug-drug interactions and toxicity.[10][11] An in vitro assay using human liver microsomes and a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard preclinical assessment.[10][11]

  • hERG Channel Activity Assay: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel plays a critical role in cardiac repolarization.[5] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[5] Therefore, assessing the inhibitory activity of a compound on the hERG channel is a mandatory safety screen in drug development.[12][13]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments described in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic biochemical assay for measuring kinase activity and its inhibition. The specific substrate and detection method will vary depending on the kinase.[14]

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (test compound)

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)[3]

  • Positive control inhibitor (a known inhibitor of the kinase)

  • DMSO (Dimethyl sulfoxide)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader capable of detecting the signal from the chosen detection reagent

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one in DMSO. For dose-response experiments, create a serial dilution series.

  • Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations (or DMSO for the control), and the recombinant kinase.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CYP450 Inhibition Assay (Fluorogenic)

This protocol outlines a common high-throughput method for assessing CYP450 inhibition.[10]

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

  • Human liver microsomes

  • NADPH regenerating system

  • Fluorogenic probe substrates specific for each CYP isoform

  • Known CYP-specific inhibitors (positive controls)

  • Phosphate buffer

  • Microplates (e.g., 96-well, black)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control inhibitors in a suitable solvent (e.g., acetonitrile or DMSO).

  • Assay Setup: In a microplate, add the phosphate buffer, human liver microsomes, and the test compound or control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the specific fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the rate of metabolite formation. Determine the percent inhibition caused by the test compound and calculate the IC50 value from a dose-response curve.

Protocol 3: hERG Thallium Flux Assay

This is a common fluorescence-based, high-throughput assay to assess hERG channel inhibition.[16]

Materials:

  • 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

  • HEK293 cells stably expressing the hERG channel

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or equivalent)

  • Astemizole or another known hERG inhibitor (positive control)

  • Cell culture medium

  • Assay buffer

  • Stimulation buffer containing thallium

  • Microplates (e.g., 1536-well, black, clear bottom)

  • Kinetic plate reader

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in the microplates and incubate overnight.

  • Dye Loading: Load the cells with the thallium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations, as well as the positive and negative (vehicle) controls.

  • Incubation: Incubate the plate at room temperature.

  • Thallium Addition and Signal Detection: Add the stimulation buffer containing thallium and immediately begin measuring the fluorescence intensity over time using a kinetic plate reader.

  • Data Analysis: Calculate the initial rate of fluorescence increase. Determine the percent inhibition for each compound concentration and calculate the IC50 value from a dose-response curve.

Data Presentation and Interpretation

The quantitative data from the selectivity profiling should be summarized in a clear and structured table for easy comparison.

Table 1: Selectivity Profile of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Target Enzyme/ChannelIC50 (µM)Selectivity Fold (vs. Primary Target)
Primary Target Kinase [Insert Value]1
Off-Target Kinase 1[Insert Value][Calculate]
Off-Target Kinase 2[Insert Value][Calculate]
.........
CYP1A2> 10> [Calculate]
CYP2C9> 10> [Calculate]
CYP2C19> 10> [Calculate]
CYP2D6> 10> [Calculate]
CYP3A4> 10> [Calculate]
hERG Channel> 10> [Calculate]

Interpretation of Results:

A desirable selectivity profile would show high potency against the primary target (low IC50 value) and significantly lower potency (high IC50 values) against all off-targets. A selectivity window of at least 100-fold is often considered a good starting point for a promising drug candidate.

  • Kinase Selectivity: A compound that inhibits a small number of kinases with high potency is generally preferred over a compound that inhibits many kinases, even at lower potencies.[1]

  • CYP450 Inhibition: IC50 values greater than 10 µM for all tested CYP isoforms are generally considered to indicate a low risk of clinically relevant drug-drug interactions.[10]

  • hERG Inhibition: An IC50 value greater than 10 µM in the hERG assay is typically associated with a low risk of cardiotoxicity.[5]

Visualizing the Workflow and Selectivity Concept

Diagram 1: Experimental Workflow for Selectivity Profiling

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Safety & Off-Target Profiling cluster_output Output T1_Start Start: Compound Synthesis 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one T1_Screen Broad Kinase Panel Screen (e.g., >200 kinases at 10 µM) T1_Start->T1_Screen T2_Analysis Identify Hits (% Inhibition > 50%) T1_Screen->T2_Analysis T2_IC50 IC50 Determination (Dose-Response) T2_Analysis->T2_IC50 T3_CYP CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) T2_IC50->T3_CYP T3_hERG hERG Channel Assay T2_IC50->T3_hERG Output Comprehensive Selectivity Profile (IC50 Values & Selectivity Ratios) T3_CYP->Output T3_hERG->Output

Caption: A tiered approach to selectivity profiling.

Diagram 2: The Concept of a Selectivity Profile

G cluster_targets Biological Targets Compound 1-(3-Aminoazetidin-1-yl) -2-cyclopropylethan-1-one PrimaryTarget Primary Target (High Affinity) Compound->PrimaryTarget High Potency (Low IC50) OffTarget1 Off-Target 1 (Low Affinity) Compound->OffTarget1 Low Potency (High IC50) OffTarget2 Off-Target 2 (No Affinity) OffTarget3 Off-Target 3 (Low Affinity) Compound->OffTarget3 Low Potency (High IC50)

Caption: Ideal selectivity: high affinity for the primary target and low/no affinity for off-targets.

Conclusion

The systematic benchmarking of a compound's selectivity is a non-negotiable aspect of modern, safety-conscious drug discovery. The multi-tiered approach detailed in this guide provides a robust framework for evaluating the selectivity of 1-(3-aminoazetidin-1-yl)-2-cyclopropylethan-1-one. By employing a broad initial screen followed by quantitative determination of potency against identified hits and critical safety-related targets, researchers can build a comprehensive selectivity profile. This data is instrumental in making informed decisions about the continued development of a compound, ultimately increasing the likelihood of advancing a safe and effective therapeutic agent to the clinic. The principles and protocols outlined herein are broadly applicable to the preclinical assessment of other small molecule drug candidates.

References

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • AXXAM. (n.d.). Biochemical Assay Types. Retrieved from [Link]

  • Zhang, X., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (113), 54227.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Klaeger, S., et al. (2017). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 8(3), 325–330.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Biocompare. (2023, September 28). A Guide to Enzyme Assay Kits. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Journal of Chemical Education. (2014). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • Enzymlogic. (n.d.). Drug Discovery CRO – Kinetic Profiling Expertise. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • PubMed. (2003, June 19). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Retrieved from [Link]

  • Biopolymers and Cell. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Engaging a Non-Catalytic Cysteine Residue Drives Unprecedented Selectivity of Caspase Inhibition. Retrieved from [Link]

  • FEBS Letters. (2017). M1 aminopeptidases as drug targets: broad applications or therapeutic niche?. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Fungistatic, Protistocidal, and Antibacterial Activity of 1-(3-Amino-2-Hydroxypropyl)Indoles. Retrieved from [Link]

  • PubChem. (n.d.). 8-(3-amino-azetidin-1-yl)-1-cyclopropyl-7-fluoro-4-oxo-4h-quinolizine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). [(3R)-3-aminopiperidin-1-yl]-[2-[5-bromo-1-(cyclopropylmethyl)pyrrol-2-yl] -. Retrieved from [Link]

  • The University of Manchester. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. Retrieved from [Link]/)

Sources

Validation

Assessing the Off-Target Effects of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one in Cell Lines: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently evaluate the transition of early-stage chemical probes into preclinical candidates. In modern medicinal chemistry, replacing traditional piperidine or pyrrolidine rings wit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the transition of early-stage chemical probes into preclinical candidates. In modern medicinal chemistry, replacing traditional piperidine or pyrrolidine rings with azetidines—such as 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one (AACE) —has become a premier strategy. The introduction of an azetidine ring often improves aqueous solubility, lowers lipophilicity (LogP), and reduces off-target toxicity[1].

However, the altered basicity and unique steric profile of the strained four-membered ring can introduce unexpected liabilities. Azetidine amides can sometimes act as unintended covalent or non-covalent binders to off-target kinases, ion channels, or serine hydrolases. To ensure scientific integrity in drug development, we must move beyond simple in silico predictions.

This guide objectively compares the off-target profile of AACE against standard aliphatic alternatives and details the causality behind two gold-standard, self-validating methodologies for off-target deconvolution: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis: AACE vs. Traditional Aliphatic Analogs

Before deploying complex proteomic workflows, it is critical to understand why AACE is evaluated against older-generation piperidine analogs. The structural rigidity of AACE alters its vector geometry, which typically reduces hERG channel liability but may increase affinity for specific metabolic enzymes if not carefully optimized.

Table 1: Physicochemical & Off-Target Liability Comparison
ParameterAACE (Azetidine Core)Standard Piperidine AnalogBiological Implication
LogP (Lipophilicity) ~1.2~2.5AACE exhibits lower non-specific membrane partitioning.
pKa (Amine Basicity) ~8.5~9.8Reduced basicity in AACE minimizes lysosomal trapping.
hERG Liability LowHighAACE's altered geometry prevents tight binding in the hERG pore.
Serine Hydrolase Binding Moderate (Probe-dependent)LowAzetidine amides can mimic transition states in lipases/hydrolases.

Core Methodologies for Off-Target Profiling

To map the off-target landscape of AACE, we employ orthogonal techniques. Every protocol described below is designed as a self-validating system , ensuring that false positives are eliminated through internal controls.

Activity-Based Protein Profiling (ABPP)

The Causality: Traditional biochemical assays measure substrate conversion, which is impossible for unknown off-targets. ABPP solves this by using active-site-directed chemical probes (e.g., fluorophosphonates like FP-TAMRA) to assess the functional state of entire enzyme classes directly in native biological systems[2]. By pre-incubating cells with AACE, we can quantify the competitive blockade of this probe, revealing exactly which enzymes AACE inappropriately inhibits.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture human colon carcinoma (SW620) or HEK293T cells. Treat with 10 µM AACE, a vehicle control (DMSO), and a positive control (e.g., a pan-hydrolase inhibitor) for 4 hours.

  • Native Lysis: Lyse cells in cold PBS containing 0.1% Triton X-100. Expert Insight: Avoid denaturing detergents (like SDS) at this stage, as the FP probe requires the off-target enzymes to be in their natively folded, catalytically active state to bind.

  • Probe Labeling: Incubate the proteome (adjusted to 2 mg/mL) with 1 µM FP-TAMRA or FP-Biotin for 30 minutes at room temperature[2].

  • Self-Validating Readout: Quench the reaction with SDS loading buffer. Resolve via SDS-PAGE and scan for in-gel fluorescence.

    • Validation Check: The positive control lane must show complete ablation of fluorescent bands, proving the probe competition system is functioning correctly.

Cellular Thermal Shift Assay (CETSA)

The Causality: While ABPP is restricted to enzymatically active targets, CETSA is target-agnostic. It relies on the biophysical principle of ligand-induced thermodynamic stabilization. When AACE binds an off-target protein in a live cell, the Gibbs free energy of the complex shifts, making the protein resistant to heat-induced unfolding[3].

Step-by-Step Protocol:

  • Intact Cell Incubation: Incubate living cells with 10 µM AACE or DMSO for 1 hour. Expert Insight: Performing this in intact cells rather than lysates preserves physiological ATP concentrations, membrane barriers, and native protein complexes, yielding highly translational target engagement data[4].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat across a gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

  • Lysis & Fractionation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes to pellet the unfolded, aggregated proteins[4].

  • Self-Validating Quantification: Analyze the soluble fraction via quantitative multiplexed LC-MS/MS (CETSA-MS).

    • Validation Check: Confirm that the melting curve of a known non-interacting structural protein (e.g., GAPDH) remains unshifted across the thermal gradient.

Experimental Data: Performance Comparison

When subjected to the combined ABPP and CETSA workflows, AACE demonstrates a highly favorable selectivity profile compared to its piperidine counterpart, though minor off-target interactions must still be monitored.

Table 2: Off-Target Hit Landscape (AACE vs. Piperidine Analog)
Target ProteinAssay MethodAACE IC50 / ΔTmPiperidine Analog IC50 / ΔTmConclusion
Primary Target (On-Target) CETSAΔTm = +6.5°CΔTm = +5.2°CAACE shows superior target engagement.
hERG (Ion Channel) Patch-Clamp>50 µM3.2 µMAACE successfully mitigates hERG toxicity.
FAAH (Hydrolase) ABPP>20 µM>20 µMClean profile for both compounds.
ABHD6 (Hydrolase) ABPP / CETSA8.5 µM (ΔTm = +2.1°C)>50 µMIdentified Liability: AACE exhibits mild off-target binding to ABHD6.

Visualizing the Off-Target Assessment Workflow

To effectively map the off-target landscape, ABPP and CETSA are run in parallel. The logical flow and thermodynamic mechanisms are visualized below.

Workflow cluster_cetsa Non-Covalent Profiling (CETSA) cluster_abpp Enzymatic Profiling (ABPP) Cells Live Cell Incubation with AACE Split Sample Aliquoting Cells->Split Heat Thermal Gradient (40°C - 70°C) Split->Heat Pathway A Lysis2 Mild Detergent Lysis Split->Lysis2 Pathway B Lysis1 Freeze-Thaw Lysis & Centrifugation Heat->Lysis1 CETSA_MS CETSA-MS (Soluble Fraction) Lysis1->CETSA_MS Integration Comprehensive Off-Target Landscape Deconvolution CETSA_MS->Integration Probe Activity-Based Probe (FP-Biotin) Lysis2->Probe ABPP_MS ABPP-MS (Enriched Fraction) Probe->ABPP_MS ABPP_MS->Integration

Fig 1. Parallel ABPP and CETSA workflow for comprehensive off-target deconvolution in cell lines.

Mechanism Unbound Unbound Off-Target Protein Bound AACE-Bound Protein Complex Unbound->Bound AACE Binding Denatured Unfolded / Aggregated (Pelleted) Unbound->Denatured Heat Stress Soluble Folded / Stable (Soluble Fraction) Bound->Soluble Heat Stress (Thermodynamic Stabilization)

Fig 2. Thermodynamic mechanism of ligand-induced target stabilization utilized in CETSA.

References

  • [1] Title: ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Source: Frontiers in Pharmacology. URL:[Link]

  • [2] Title: Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Source: Science. URL:[Link]

  • [3] Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology / NIH PMC. URL:[Link]

  • [5] Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Review of Biochemistry. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one

Hazard Identification and Risk Assessment: Understanding the Compound 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is a molecule that combines a reactive azetidine ring with a primary amine and a ketone. This unique...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the Compound

1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is a molecule that combines a reactive azetidine ring with a primary amine and a ketone. This unique structure necessitates a careful approach to its disposal.

  • Azetidine Derivatives: These are known to be reactive and potentially volatile.[1] Their strained four-membered ring can be susceptible to opening under certain conditions.

  • Primary Amines: These compounds can be corrosive and may react with various other chemicals.[2]

  • Ketones: While generally less reactive than aldehydes, ketones can still participate in various chemical reactions and may be flammable.[3]

Based on the GHS classifications for a similar compound, (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride, we can anticipate that 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it must be handled as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsTo protect against splashes and potential vapors.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols.[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is a multi-step process that ensures safety and regulatory compliance at every stage.

DisposalWorkflow Start Start: Identify Waste 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste: - Solid (contaminated items) - Liquid (unused compound/solutions) PPE->Segregate Container Select Compatible Waste Container (HDPE or glass) Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Pictograms Container->Label Store Store in Satellite Accumulation Area (SAA) - Away from incompatible materials - Secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup and disposal Store->EHS End End: Waste Removed by EHS EHS->End

Caption: Disposal workflow for 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one.

Step 1: Waste Identification and Segregation All materials contaminated with 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.[1] This waste stream should be kept separate from other laboratory waste to prevent unintended reactions.[5]

Step 2: Containerization Select a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[7]

Step 3: Labeling Proper labeling is a critical component of hazardous waste management and is required by regulatory bodies like the EPA.[8] The label must include:

  • The words "Hazardous Waste."[8]

  • The full chemical name: "1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one."[8]

  • The date when waste was first added to the container (accumulation start date).[8]

  • The appropriate hazard pictograms (e.g., irritant).[8]

Step 4: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9] The SAA should be a secure location, away from general laboratory traffic. It is crucial to store the waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[10]

Chemical Incompatibility Considerations: When storing this waste, it is vital to consider chemical incompatibilities to prevent dangerous reactions.[9]

  • Acids: Do not store with strong acids.[9]

  • Oxidizing Agents: Keep separate from strong oxidizing agents.[9]

  • Bases: Store away from strong bases.[9]

Step 5: Arranging for Final Disposal Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7][9] The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.[6]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ketones Waste Compatibility. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Chemical Compatibility Chart. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Compatibility Chart. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Texas Woman's University. (2025, February 4). Safer Products for Use in the Lab. Retrieved from [Link]

  • PubChem. (n.d.). 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
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1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
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